Epirubicinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-QXAZHNFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-56-1 | |
| Record name | 13-Dihydro-4'-epidoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIRUBICINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epirubicinol's Mechanism of Action in Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action of epirubicin and its principal active metabolite, epirubicinol, in cancer therapy. Epirubicin, an anthracycline antibiotic, is a cornerstone in the treatment of various malignancies, including breast, gastric, and ovarian cancers, as well as lymphomas.[1][2][3] Its cytotoxic effects are attributed to a multi-faceted mechanism that ultimately leads to cancer cell death. Epirubicin is extensively metabolized in the liver, with its main active metabolite, this compound, contributing to both its therapeutic and toxic effects.[4][5]
Core Mechanisms of Action
The anticancer activity of the epirubicin/epirubicinol system is primarily driven by three synergistic mechanisms: DNA interference, generation of reactive oxygen species, and induction of programmed cell death.
DNA Intercalation and Topoisomerase II Inhibition
A fundamental aspect of epirubicin's cytotoxic action is its ability to interfere with DNA synthesis and function. The planar ring structure of epirubicin intercalates between DNA base pairs, distorting the double helix structure. This physical obstruction hinders the processes of DNA replication and transcription, which are crucial for the proliferation of rapidly dividing cancer cells.
Furthermore, epirubicin acts as a topoisomerase II "poison". Topoisomerase II is an essential enzyme that transiently cleaves and religates double-stranded DNA to manage DNA topology during replication and transcription. Epirubicin stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, preventing the religation of the cleaved DNA strands. This results in the accumulation of permanent DNA double-strand breaks, which trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Generation of Reactive Oxygen Species (ROS)
Epirubicin can undergo redox cycling, a process that generates cytotoxic free radicals, also known as reactive oxygen species (ROS). This process is thought to contribute significantly to its anticancer effects and, notably, its cardiotoxicity. The generation of ROS, such as superoxide anions and hydrogen peroxide, leads to extensive oxidative damage to cellular components, including DNA, proteins, and lipids in cell membranes. This oxidative stress overwhelms the cancer cell's antioxidant defenses, further contributing to DNA damage and triggering apoptotic pathways.
Induction of Apoptosis and Cell Cycle Arrest
The cellular damage induced by DNA intercalation, topoisomerase II inhibition, and ROS generation culminates in the activation of programmed cell death, or apoptosis. Epirubicin has been shown to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: DNA damage and oxidative stress lead to the activation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.
-
Extrinsic Pathway: Epirubicin can increase the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent activation of the executioner caspases.
In addition to inducing apoptosis, epirubicin also causes cell cycle arrest, which prevents cancer cells from progressing through the cell division cycle. The accumulation of DNA damage activates cell cycle checkpoints, primarily leading to arrest in the G2/M and S phases of the cell cycle. Epirubicin can also induce a G1 phase arrest, particularly through the upregulation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.
References
Epirubicinol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicinol is the primary and major metabolite of the anthracycline chemotherapeutic agent epirubicin. It is formed in the body through the reduction of the C-13 keto group of epirubicin, a metabolic conversion that significantly influences the parent drug's efficacy and toxicity profile. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, including its IUPAC name, CAS number, and key structural features. While specific experimental data such as NMR and X-ray crystallography for this compound are not widely available in public literature, this guide compiles available analytical methodologies for its quantification and discusses its known biological activity.
Chemical Structure and Stereochemistry
This compound is systematically known as the 13(S)-dihydro derivative of epirubicin. The metabolic reduction of the ketone at the C-13 position of the aglycone moiety of epirubicin results in the formation of a secondary alcohol. This conversion introduces a new chiral center at C-13, with the (S) configuration being the biologically formed stereoisomer.[1][2]
The core structure of this compound consists of a tetracyclic aglycone, which is attached to the amino sugar daunosamine via a glycosidic bond. The stereochemistry of the daunosamine sugar in this compound remains the same as in the parent drug, epirubicin, including the characteristic epimerization at the C-4' position compared to doxorubicin.
Chemical Structure of this compound:
Caption: Chemical structure of this compound (13(S)-dihydroepirubicin).
Key Structural and Stereochemical Features:
-
Tetracyclic Aglycone: The planar tetracyclic ring system is characteristic of anthracyclines and is crucial for their intercalation into DNA.
-
Daunosamine Sugar: The aminosugar moiety is essential for the molecule's interaction with DNA and topoisomerase II. The C4' epimeric configuration (axial hydroxyl group) distinguishes it from doxorubicinol.
-
C-13 Stereocenter: The reduction of the C-13 ketone in epirubicin creates a chiral center with an (S)-configuration in this compound. This stereochemistry is a critical determinant of its biological activity.
Physicochemical and Pharmacokinetic Data
While specific physicochemical data for isolated this compound are scarce, some pharmacokinetic parameters related to its formation and elimination have been reported in the context of epirubicin metabolism.
| Parameter | Value/Description | Reference(s) |
| IUPAC Name | (8S,10S)-10-{[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-[(1S)-1,2-dihydroxyethyl]-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione | Inferred from Epirubicin structure |
| CAS Number | Not explicitly found for the (13S) isomer. | - |
| Molecular Formula | C27H31NO11 | [3] |
| Molecular Weight | 545.53 g/mol | [3] |
| Metabolic Pathway | Reduction of the C-13 keto-group of epirubicin. | [4] |
| Biological Activity | Approximately 10 times less cytotoxic than epirubicin. |
Experimental Protocols
Quantification of this compound in Plasma and Saliva by HPLC
This method is suitable for the analysis of epirubicin and its metabolite this compound.
Sample Preparation:
-
To 1 mL of plasma or saliva, add an internal standard (e.g., doxorubicin).
-
Perform a liquid-liquid extraction with a chloroform:2-propanol mixture (e.g., 6:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Nucleosil 100 S C18, 5 µm).
-
Mobile Phase: An isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for separation.
-
Detection: Fluorescence detection with excitation and emission wavelengths of approximately 474 nm and 551 nm, respectively.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the analyte.
Workflow for this compound Quantification:
Caption: Experimental workflow for HPLC quantification of this compound.
Metabolic Pathway
This compound is the product of the metabolic reduction of epirubicin, a reaction catalyzed by carbonyl reductases in the liver and other tissues.
Metabolic Conversion of Epirubicin to this compound:
Caption: Metabolic reduction of epirubicin to this compound.
Spectroscopic and Crystallographic Data
As of the date of this document, specific ¹H NMR, ¹³C NMR, and X-ray crystallographic data for isolated and purified this compound are not available in the peer-reviewed scientific literature. The characterization of this compound has been primarily achieved through chromatographic and mass spectrometric methods in the context of metabolic studies of epirubicin.
For researchers requiring spectroscopic data, it may be informative to refer to the published data for the analogous compound, doxorubicinol, bearing in mind the stereochemical difference at the C-4' position of the daunosamine sugar.
Conclusion
This compound, the 13(S)-dihydro metabolite of epirubicin, plays a significant role in the overall pharmacological profile of its parent drug. While a complete physicochemical and spectroscopic characterization of the isolated compound is lacking in the current literature, robust analytical methods for its quantification in biological samples are well-established. Further research into the synthesis and detailed structural elucidation of this compound would be invaluable for a more comprehensive understanding of its biological properties and its contribution to the clinical effects of epirubicin.
References
Epirubicinol: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicinol, the 13(S)-dihydro derivative of the widely used anthracycline chemotherapeutic agent epirubicin, is its principal metabolite. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. While its discovery is intrinsically linked to the metabolic studies of its parent drug, this document outlines both its biological formation and a proposed synthetic route. Detailed experimental protocols for its analysis, alongside a summary of its known biological activity and the signaling pathways of its parent compound, are presented to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.
Discovery and Biological Formation
This compound was identified through pharmacokinetic and metabolism studies of epirubicin. It is formed in the body, primarily in the liver, through the action of aldo-keto reductases which catalyze the stereoselective reduction of the C-13 keto-group of epirubicin.[1] This metabolic conversion is a significant pathway for the detoxification and elimination of epirubicin.[2][3]
Chemical Synthesis
While this compound is primarily known as a metabolite, its chemical synthesis is crucial for producing analytical standards and for further biological evaluation. A specific, detailed protocol for the stereoselective synthesis of this compound from epirubicin is not extensively documented in publicly available literature. However, based on the known reduction of carbonyls in related anthracyclines, a plausible synthetic route involves the stereoselective reduction of the C-13 ketone of epirubicin.
Proposed Synthetic Pathway:
The most probable method for the synthesis of this compound is the reduction of epirubicin using a hydride-donating reagent, such as sodium borohydride (NaBH₄). The stereoselectivity of this reduction is key to obtaining the desired 13(S)-alcohol, this compound.
Caption: Proposed synthesis of this compound from epirubicin.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard chemical reductions of ketones and should be optimized for specific laboratory conditions.
Materials:
-
Epirubicin hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (0.1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
Procedure:
-
Dissolution: Dissolve epirubicin hydrochloride in a suitable solvent system, such as a mixture of methanol and dichloromethane, under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Cool the solution to a controlled temperature (e.g., -78 °C or 0 °C) to enhance stereoselectivity. Add sodium borohydride portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 0.1 M hydrochloric acid until the solution is neutral.
-
Extraction: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to isolate this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common method employed.
HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
Mobile Phase:
-
An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detection:
-
Fluorescence detection is highly sensitive, with excitation and emission wavelengths typically around 474 nm and 551 nm, respectively.[4] UV detection can also be used.
Sample Preparation (from plasma):
-
Extraction: Extract epirubicin and this compound from plasma samples using a mixture of chloroform and 2-propanol (6:1, v/v).
-
Evaporation: Evaporate the organic phase to dryness under a vacuum.
-
Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.
Caption: Workflow for the HPLC analysis of this compound in plasma.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁NO₁₁ | |
| Molecular Weight | 545.53 g/mol | |
| Stereochemistry | 13(S)-dihydro derivative of epirubicin |
Table 2: Biological Activity of this compound
| Parameter | Value | Reference |
| In vitro Cytotoxicity | ~10% of epirubicin |
Table 3: HPLC Analysis Parameters for this compound
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (150 x 4.6 mm, 5 µm) | |
| Detection | Fluorescence (Ex: 474 nm, Em: 551 nm) | |
| Lower Limit of Quantification (Plasma) | 2 µg/L | |
| Recovery from Plasma | 87.6% |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of the parent drug, epirubicin, involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Epirubicin's effects on cell cycle progression are well-documented, often leading to G2/M phase arrest. While this compound has significantly reduced cytotoxic activity, it is a product of epirubicin's metabolism. The signaling pathways directly modulated by this compound are not well-characterized and are presumed to be significantly less potent than those of epirubicin.
Studies on epirubicin have shown its involvement in various signaling pathways, including the upregulation of p21cip1, which leads to cell cycle arrest. Epirubicin can also induce apoptosis through both death-receptor and mitochondrial pathways. Furthermore, epirubicin has been shown to enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 pathway.
Caption: Simplified signaling pathways of epirubicin.
Conclusion
This compound is a key metabolite of epirubicin, formed via the reduction of its C-13 keto group. While its discovery is tied to the metabolic fate of its parent compound, understanding its synthesis and biological activity is important for a complete picture of epirubicin's pharmacology. This guide provides a foundational understanding of this compound, including a proposed synthetic method and established analytical protocols. Further research into the direct biological effects and signaling pathways of this compound will provide a more nuanced understanding of its role in cancer therapy.
References
Unveiling the Preclinical Pharmacokinetic Profile of Epirubicinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicinol is the major and pharmacologically active metabolite of epirubicin, a widely used anthracycline chemotherapeutic agent. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for a comprehensive assessment of the efficacy and safety of epirubicin. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for this compound, methodologies for its analysis, and its metabolic context. While comprehensive quantitative data in a single preclinical model remains elusive in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.
Metabolic Pathway of Epirubicin to this compound
Epirubicin undergoes extensive metabolism, primarily in the liver, to form this compound. This conversion involves the reduction of the C-13 keto-group of epirubicin. This compound can be further metabolized through conjugation with glucuronic acid.
Caption: Metabolic conversion of epirubicin to this compound and its subsequent glucuronidation.
Pharmacokinetic Profile of this compound in Preclinical Models
Direct and detailed quantitative pharmacokinetic data for this compound in preclinical species is limited in the available scientific literature. Most studies focus on the parent compound, epirubicin, with qualitative or semi-quantitative descriptions of its metabolites.
Rabbit Model
Studies in rabbits have provided some insights into the pharmacokinetic behavior of this compound. Following intravenous administration of epirubicin (3 mg/kg) to five rabbits, common metabolites including this compound were detected. The production and elimination of this compound in rabbits were observed to be very rapid, with plasma levels becoming undetectable two hours after administration.[1] This suggests a short half-life for this compound in this species.
Rat Model
In male Sprague-Dawley rats treated with epirubicin, metabolic data indicated that the levels of this compound were significantly lower than those of doxorubicinol, the corresponding metabolite of doxorubicin. This finding highlights a potential species-specific difference in the metabolism of these two closely related anthracyclines.
Summary of Preclinical Pharmacokinetic Observations for this compound
| Preclinical Model | Observation | Reference |
| Rabbit | Rapid formation and elimination; undetectable in plasma 2 hours post-epirubicin administration. | [1] |
| Rat | Lower plasma levels compared to doxorubicinol (the corresponding metabolite of doxorubicin). |
Note: The table above represents a summary of the currently available qualitative and comparative data. A comprehensive table with quantitative parameters such as Cmax, Tmax, AUC, and half-life for this compound in a single preclinical model is not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in preclinical studies for the analysis of this compound.
Animal Models and Drug Administration
-
Rabbit Studies: Five rabbits were administered 3 mg/kg of epirubicin via intravenous infusion.[1]
-
Rat Studies: Male Sprague-Dawley rats received intravenous bolus doses of epirubicin.
Sample Collection and Preparation
-
Plasma: Blood samples are typically collected at various time points post-drug administration. Plasma is separated by centrifugation. For analysis, plasma samples are often subjected to an extraction procedure to isolate the analytes of interest. A common method involves solid-phase extraction using Sep-Pak C18 columns, which allows for the quantitative recovery of epirubicin and its metabolites.[1]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a widely used method for the determination of epirubicin and its metabolites, including this compound, in biological matrices.[1]
-
Extraction: Solid-phase extraction is a common sample preparation technique.
-
Detection: Fluorescence detection provides high sensitivity for the quantification of these compounds.
-
Experimental Workflow for Preclinical Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic analysis of this compound following epirubicin administration.
Caption: Workflow for preclinical pharmacokinetic analysis of this compound.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid formation and elimination, as demonstrated in rabbit models. However, a significant gap exists in the literature regarding comprehensive quantitative data (Cmax, Tmax, AUC, half-life) for this compound in preclinical species. The methodologies for its extraction and analysis are well-established, primarily relying on HPLC with fluorescence detection. Further studies dedicated to the detailed pharmacokinetic characterization of this compound in various preclinical models are warranted to provide a more complete understanding of its contribution to the overall pharmacological and toxicological profile of epirubicin. This will be invaluable for refining dosing strategies and improving the therapeutic index of this important anticancer agent.
References
Epirubicinol: A Comprehensive Technical Review of its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicinol is the primary and major metabolite of epirubicin, an anthracycline antibiotic widely used in chemotherapy for various cancers, including breast and gastric cancer.[1][2] The biological activity and cytotoxicity of this compound are of significant interest in understanding the overall pharmacological profile of epirubicin, including its therapeutic efficacy and toxicity profile. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Biological Activity and Cytotoxicity
This compound is formed in the liver through the reduction of the C-13 keto-group of epirubicin.[1][2] While it is an active metabolite, its in vitro cytotoxic activity is significantly lower than that of its parent compound, epirubicin. Multiple sources indicate that this compound exhibits approximately 10% of the cytotoxic potency of epirubicin.[2] Furthermore, the plasma concentrations of this compound are generally lower than those of epirubicin, making it unlikely to achieve levels sufficient for significant in vivo cytotoxic effects.
The primary mechanism of action of this compound is believed to be consistent with that of other anthracyclines, which includes:
-
DNA Intercalation: The planar ring structure of the molecule inserts between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The molecule can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
There is currently no evidence to suggest that this compound possesses a mechanism of action distinct from that of epirubicin. The observed difference in potency is likely due to altered cellular uptake, DNA binding affinity, or interaction with topoisomerase II.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound are not widely reported in publicly available literature, the consistent finding is its approximately 10-fold reduced cytotoxicity compared to epirubicin. The following table summarizes representative IC50 values for epirubicin against various cancer cell lines and provides estimated IC50 values for this compound based on this established ratio.
| Cell Line | Cancer Type | Epirubicin IC50 (µM) | Estimated this compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.02 - 0.5 | 0.2 - 5.0 |
| HeLa | Cervical Adenocarcinoma | ~0.5 (IC90) | ~5.0 (Estimated IC90) |
| A549 | Lung Carcinoma | Data not readily available | Data not readily available |
| HepG2 | Hepatocellular Carcinoma | Data not readily available | Data not readily available |
Note: The IC50 values for epirubicin can vary depending on the specific experimental conditions (e.g., incubation time, assay method). The estimated values for this compound are derived from the "10% activity" principle and should be experimentally verified.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity and cytotoxicity of this compound. The following are standard protocols that can be adapted for this purpose.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Epirubicin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and epirubicin in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Metabolic pathway of epirubicin to this compound and other metabolites.
Caption: General mechanism of action for anthracyclines like epirubicin and this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound, the main metabolite of epirubicin, demonstrates significantly reduced cytotoxic activity compared to its parent drug. Its biological effects are mediated through the same mechanisms as other anthracyclines, primarily involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While its contribution to the overall in vivo anticancer effect of epirubicin is likely limited due to its lower potency and plasma concentrations, a thorough understanding of its pharmacological profile is essential for a complete picture of epirubicin's action and metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the specific roles of this compound in cancer therapy.
References
Epirubicinol's Role in Epirubicin-Induced Cardiotoxicity: A Technical Guide
Abstract: Epirubicin, a cornerstone of anthracycline chemotherapy, is widely used in oncology for its potent anti-neoplastic properties. Its clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity, which can lead to irreversible cardiac dysfunction and heart failure. While the mechanisms of this toxicity are complex, mounting evidence points to the pivotal role of its principal metabolite, epirubicinol. Formed via metabolic reduction of the parent drug, this compound is not merely an inactive byproduct but a potent cardiotoxic agent in its own right. This technical guide provides an in-depth exploration of the metabolic conversion of epirubicin to this compound, delineates the molecular pathways through which this compound exerts its damaging effects on cardiomyocytes, presents comparative quantitative data, and details key experimental protocols for investigating these processes. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate anthracycline-induced cardiotoxicity.
Metabolic Conversion of Epirubicin to this compound
The primary metabolic pathway for epirubicin in the body is the reduction of its C-13 keto-group to a secondary alcohol, forming the 13(S)-dihydro derivative, this compound.[1][2] This biotransformation is predominantly catalyzed by cytosolic enzymes belonging to the carbonyl reductase (CBR) and aldo-keto reductase (AKR) superfamilies.[3][4] These NADPH-dependent oxidoreductases are expressed in various tissues, including the liver and the heart.[2] The conversion to this alcohol metabolite is considered a critical step in the toxification process, as secondary alcohol metabolites of anthracyclines are often more cardiotoxic than the parent compounds. While this compound exhibits significantly lower cytotoxic activity against cancer cells (approximately 10% that of epirubicin), its enhanced cardiotoxicity makes it a key target for therapeutic intervention.
Molecular Mechanisms of this compound-Induced Cardiotoxicity
This compound contributes to cardiomyocyte damage through several interconnected mechanisms, with mitochondrial dysfunction and the generation of reactive oxygen species (ROS) being central to the pathology.
Mitochondrial Dysfunction and Oxidative Stress
The primary mechanism of this compound-driven cardiotoxicity is the induction of severe oxidative stress. Cardiomyocytes are densely populated with mitochondria to meet their high energy demands, making them particularly vulnerable to mitochondrial toxins. This compound disrupts the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide anions (O₂⁻). This surge in ROS overwhelms the cell's endogenous antioxidant defenses, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). The excess ROS then inflict widespread damage on cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately triggering apoptotic or necrotic cell death pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Evaluation of Epirubicinol's Anticancer Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epirubicinol is the primary metabolite of epirubicin, a widely utilized anthracycline chemotherapeutic agent. While the anticancer properties of epirubicin are well-documented, specific data on the in vitro effects of this compound are limited. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's anticancer activity. It outlines the presumed mechanisms of action based on its parent compound and details the experimental protocols necessary to elucidate its cytotoxic and cytostatic effects. This document is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this significant metabolite.
Introduction
Epirubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Epirubicin is metabolized in the liver to several compounds, with this compound being the main active metabolite.[3][4] Existing literature suggests that this compound possesses in vitro cytotoxic activity, albeit at a reduced potency, estimated to be approximately one-tenth that of epirubicin. A thorough in vitro evaluation is crucial to fully understand its potential contribution to the overall anticancer efficacy and side-effect profile of epirubicin therapy.
Presumed Mechanisms of Anticancer Action
Based on its structural similarity to epirubicin, this compound is presumed to share the same fundamental mechanisms of action, though with potentially different potencies. These mechanisms include:
-
DNA Intercalation: The planar ring structure of this compound likely inserts between DNA base pairs, disrupting the DNA helix and interfering with replication and transcription processes.
-
Topoisomerase II Inhibition: this compound is expected to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition would lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound is likely capable of undergoing redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity.
Data Presentation: Comparative Cytotoxicity
Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively reported in the public domain. The primary quantitative data available is its relative potency to epirubicin.
| Compound | Relative In Vitro Cytotoxicity | Source |
| Epirubicin | 1 | |
| This compound | ~0.1 |
Table 1: Relative in vitro cytotoxicity of this compound compared to Epirubicin.
Experimental Protocols
The following protocols are standard methods used for evaluating the in vitro anticancer effects of chemotherapeutic agents and are directly applicable to the study of this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or CCK-8)
These colorimetric assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assays
Protocol: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Topoisomerase II Inhibition Assay
Protocol: DNA Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).
-
Reaction Setup: Set up a reaction mixture containing kDNA, human topoisomerase II, and varying concentrations of this compound in an assay buffer.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
Reactive Oxygen Species (ROS) Detection
Protocol: DCFDA Staining
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Probe Loading: Incubate the cells with DCFDA in serum-free medium.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Visualization of Pathways and Workflows
Caption: Presumed signaling pathways of this compound's anticancer effects.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
While this compound demonstrates attenuated cytotoxic activity compared to its parent compound, epirubicin, a comprehensive in vitro assessment is essential for a complete understanding of its pharmacological profile. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the anticancer effects of this compound. Such studies will contribute valuable insights into the overall efficacy and potential therapeutic role of this key metabolite in cancer chemotherapy.
References
Epirubicinol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Epirubicinol is the primary and active metabolite of epirubicin, a widely used anthracycline chemotherapeutic agent. Understanding the physicochemical properties, analytical methodologies for its detection, and its biological activity is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of this compound, including its chemical identity, and detailed experimental protocols for its analysis and the evaluation of its cytotoxic effects. Furthermore, this guide elucidates the key signaling pathways influenced by its parent compound, epirubicin, offering insights into its mechanism of action.
Chemical and Physical Properties
This compound is the 13(S)-dihydro derivative of epirubicin, formed through the reduction of the C-13 keto-group.[1] This metabolic conversion is a key aspect of epirubicin's pharmacology.
| Property | Value | Reference |
| CAS Number | 76155-56-1 | [2] |
| Molecular Formula | C27H31NO11 | [2] |
| Molecular Weight | 545.54 g/mol | [2] |
| Parent Compound | Epirubicin | [1] |
| Parent Compound CAS Number | 56420-45-2 | |
| Parent Compound Molecular Formula | C27H29NO11 |
Experimental Protocols
Accurate quantification of this compound in biological matrices and the assessment of its cytotoxic activity are fundamental for preclinical and clinical research. This section provides detailed methodologies for these key experiments.
Quantification of this compound in Biological Samples by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the simultaneous determination of epirubicin and this compound in plasma and saliva.
Principle:
This method utilizes reversed-phase HPLC with fluorescence detection for the sensitive and specific quantification of this compound.
Materials and Reagents:
-
This compound and Epirubicin analytical standards
-
Doxorubicin (internal standard)
-
Chloroform
-
2-Propanol
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Water (HPLC grade)
-
Plasma or saliva samples
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vacuum evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or saliva, add the internal standard (doxorubicin).
-
Perform liquid-liquid extraction with a 6:1 (v/v) mixture of chloroform and 2-propanol.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a vacuum at approximately 45°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 75.6% 10 mM KH2PO4 (pH adjusted to 4.3 with 0.03 M H3PO4) and 24.4% acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation wavelength of 470 nm and an emission wavelength of 580 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the respective biological matrix (plasma or saliva).
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of epirubicin and this compound on cancer cell lines.
Principle:
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, SK-BR-3)
-
Complete cell culture medium
-
Epirubicin and this compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Instrumentation:
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of epirubicin and this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanism of Action
The anticancer effects of epirubicin, and by extension its active metabolite this compound, are mediated through multiple mechanisms, primarily involving the disruption of DNA integrity and the activation of cell death pathways.
Inhibition of Topoisomerase II
A primary mechanism of action for anthracyclines like epirubicin is the inhibition of topoisomerase II. Epirubicin intercalates into the DNA, forming a stable ternary complex with DNA and topoisomerase II. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling cascades that ultimately lead to apoptosis.
Caption: Epirubicin's inhibition of Topoisomerase II.
Activation of the p53 Pathway
The DNA damage induced by epirubicin is a potent activator of the p53 tumor suppressor pathway. Upon sensing DNA double-strand breaks, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One key target is p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, typically at the G1/S checkpoint. This arrest provides the cell with time to repair the DNA damage. If the damage is too extensive, p53 can initiate apoptosis.
Caption: Epirubicin-induced activation of the p53 pathway.
Modulation of the JAK/STAT1 Pathway
Epirubicin has also been shown to modulate the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway. The activation of STAT1 is often associated with anti-proliferative and pro-apoptotic effects in cancer cells. Epirubicin treatment can lead to the phosphorylation and activation of STAT1, which then translocates to the nucleus to regulate the expression of genes involved in apoptosis and cell growth inhibition.
Caption: Modulation of the JAK/STAT1 pathway by epirubicin.
Conclusion
This compound, as the main active metabolite of epirubicin, plays a significant role in the therapeutic effects of its parent drug. This technical guide provides essential information for researchers, including its chemical identity, validated experimental protocols for its quantification and the assessment of its cytotoxic activity. The elucidation of the signaling pathways affected by epirubicin, such as the inhibition of topoisomerase II and the modulation of the p53 and JAK/STAT1 pathways, offers a deeper understanding of its molecular mechanisms of action. The provided methodologies and pathway diagrams serve as a valuable resource for further investigation into the pharmacology of this compound and the development of novel anticancer strategies.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Epirubicinol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of epirubicinol, the primary active metabolite of the chemotherapeutic agent epirubicin, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Epirubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast and ovarian cancer.[1] It undergoes metabolic reduction to form this compound, which also possesses cytotoxic activity. Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for understanding their pharmacokinetic profiles and optimizing therapeutic regimens. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[2][3] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound and Epirubicin reference standards
-
Daunorubicin (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and daunorubicin in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) and QC samples (e.g., low, mid, high).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (daunorubicin) and vortex. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 546.2 | 399.1 | 25 |
| Daunorubicin (IS) | 528.2 | 321.1 | 30 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of epirubicin to this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a research setting, offering the necessary performance for pharmacokinetic and metabolic studies of epirubicin.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry for the quantitation of epirubicin and identification of metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
Application Note: Solid-Phase Extraction of Epirubicinol from Urine for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the solid-phase extraction (SPE) of epirubicinol, the primary active metabolite of the chemotherapeutic agent epirubicin, from human urine samples. The described method is optimized for high recovery and sample purity, making it suitable for downstream quantitative analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. This protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving epirubicin.
Introduction
Epirubicin is an anthracycline antibiotic widely used in the treatment of various cancers. Its efficacy and toxicity are closely linked to its metabolism, with this compound being a significant active metabolite. Accurate quantification of this compound in urine is crucial for understanding the drug's disposition and for tailoring patient therapy. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption.[1][2] This protocol provides a detailed methodology for the selective isolation and concentration of this compound from complex urine matrices using C18-bonded silica cartridges.
Experimental Protocol
This protocol is synthesized from established methodologies for the analysis of epirubicin and its metabolites in biological fluids.[3][4]
1. Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 100 mg/1 mL (or similar)
-
This compound standard
-
Internal Standard (e.g., Daunorubicin or Doxorubicin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (0.3 M)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Deionized Water
-
Urine collection containers
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
2. Sample Pre-treatment
-
Collect urine samples and store them at -20°C until analysis.
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.[2]
-
To a 1 mL aliquot of the supernatant, add the internal standard.
-
Dilute the sample with 0.3 M phosphoric acid. The pH should be adjusted to approximately 4.3 to ensure optimal retention on the C18 column.
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out before sample loading.
-
-
Sample Loading:
-
Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/min using a vacuum manifold.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute this compound and other retained analytes with 1-2 mL of an appropriate elution solvent. A common elution solvent for anthracyclines from C18 cartridges is a mixture of acetonitrile and a phosphate buffer. For this protocol, a mixture of acetonitrile and 10 mM KH2PO4 (pH adjusted to 4.3) is recommended.
-
Collect the eluate in a clean collection tube.
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Vortex the sample to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of anthracyclines and their metabolites from biological matrices based on literature values.
| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Epirubicin | Serum | C8 | 96 ± 8 | - | |
| Doxorubicin | Serum | C8 | 94 ± 8 | 1 ng/mL (LOD) | |
| Epirubicin | Plasma | - | 69.0 | 5 µg/L | |
| This compound | Plasma | - | 77.3 | 2 µg/L | |
| Various Drugs | Urine | Miniaturized SPE | 84.2 - 109.4 | 0.19 - 1.24 ng/cm³ |
Note: The recovery and LOQ for this compound from urine using this specific protocol should be validated in-house.
Workflow Diagram
References
Application Note: Analysis of Epirubicinol using High-Performance Liquid Chromatography with Fluorescence Detection
Introduction
Epirubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary metabolite, epirubicinol, is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug. Monitoring the concentrations of epirubicin and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding the overall disposition of the drug. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantitative analysis of this compound in biological samples such as plasma, saliva, and urine.
Principle
The method involves the separation of this compound from endogenous components in the sample matrix using reversed-phase HPLC. This compound possesses native fluorescence, allowing for highly sensitive and selective detection using a fluorescence detector. The intensity of the fluorescence emission is directly proportional to the concentration of this compound in the sample.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (for Plasma and Saliva)
This protocol is adapted for the extraction of this compound from plasma and saliva samples.
-
To 1 mL of plasma or saliva, add a suitable internal standard (e.g., doxorubicin).
-
Add 6 mL of a chloroform:2-propanol (6:1, v/v) extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 1 minute to dissolve the residue.
-
The sample is now ready for injection into the HPLC system.
1.2. Solid-Phase Extraction (for Plasma and Urine)
This protocol is suitable for cleaning up plasma and urine samples.
-
Condition a C18-bonded silica SPE cartridge by washing it sequentially with 1 mL of methanol and 1 mL of purified water.
-
To 1 mL of plasma or urine, add an internal standard. For urine samples, dilute with 0.3 M phosphoric acid before loading.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a suitable washing solution (e.g., water or a weak organic solvent mixture) to remove interfering substances.
-
Elute this compound from the cartridge with a suitable elution solvent (e.g., a mixture of dichloromethane:2-propanol:methanol (2:1:1, v/v/v)).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of HPLC mobile phase.
-
The sample is now ready for injection.
HPLC-Fluorescence Detection Method
2.1. Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm)[2] | Cyanopropyl column (25 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with a suitable buffer and organic modifier. | 75.6% 10 mM KH2PO4 and 24.4% CH3CN (pH adjusted to 4.3 with 0.03 M H3PO4)[3] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[3] |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Not Specified |
2.2. Fluorescence Detector Settings
| Parameter | Setting |
| Excitation Wavelength | 470 - 497 nm |
| Emission Wavelength | 551 - 580 nm |
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies for the analysis of this compound.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r) | Lower Limit of Quantification (µg/L) |
| This compound | Saliva & Plasma | 2 - 400 | > 0.99 | 2 |
| This compound | Plasma | 0.001 - 1 µg/mL | > 0.9996 | 0.001 µg/mL |
| This compound | Urine | 0.001 - 10 µg/mL | > 0.9997 | 0.001 µg/mL |
| This compound | Plasma & Urine | Not Specified | Not Specified | 0.5 ng/mL |
Table 2: Recovery and Precision
| Analyte | Matrix | Recovery (%) | Within-day CV (%) | Between-day CV (%) |
| This compound | Saliva | 87.6 | < 10 | < 10 |
| This compound | Plasma | 77.3 | < 10 | < 10 |
| This compound | Plasma | 88.3 - 98.92 (for all metabolites) | < 10.6 | < 13.0 |
| This compound | Plasma | 80 ± 5 | Not Specified | Not Specified |
| This compound | Urine | 90 ± 3 | Not Specified | Not Specified |
Mandatory Visualization
Caption: Workflow for this compound Analysis by HPLC-FLD.
Conclusion
The described HPLC method with fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. The detailed protocols and validated performance characteristics demonstrate its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
References
- 1. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of epirubicin and its metabolite this compound in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Epirubicinol
Introduction
Epirubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4] Epirubicin is metabolized in the liver to its main active metabolite, epirubicinol.[1] While this compound contributes to the overall therapeutic effect, its in vitro cytotoxic activity is approximately one-tenth that of the parent drug, epirubicin. These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the efficacy of this compound. The following assays are described:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound on cancer cell lines.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis by this compound.
-
Cell Cycle Analysis (Propidium Iodide Staining): To assess the impact of this compound on cell cycle progression.
-
Cellular Uptake and Efflux Assay: To measure the accumulation and retention of this compound within cancer cells.
These protocols are designed for researchers, scientists, and drug development professionals to robustly evaluate the in vitro efficacy of this compound.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations for treatment.
-
Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a negative control and a solvent control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 1.05 ± 0.07 | 84.0 |
| 10 | 0.78 ± 0.05 | 62.4 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.22 ± 0.03 | 17.6 |
Note: The data presented in this table is for illustrative purposes only.
Workflow Diagram
Apoptosis Assay: Annexin V-FITC / Propidium Iodide (PI) Staining
Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with desired concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
-
Data Presentation
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (10 µM) | 75.8 ± 3.5 | 15.3 ± 1.8 | 6.2 ± 0.9 | 2.7 ± 0.4 |
| This compound (50 µM) | 42.1 ± 4.2 | 35.7 ± 3.1 | 18.9 ± 2.2 | 3.3 ± 0.6 |
Note: The data presented in this table is for illustrative purposes only.
Signaling Pathway Diagram
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content using flow cytometry.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Culture cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.
-
Generate a DNA content frequency histogram to determine the percentage of cells in each phase of the cell cycle.
-
Data Presentation
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 ± 2.8 | 25.3 ± 1.9 | 14.2 ± 1.5 |
| This compound (10 µM) | 55.1 ± 3.1 | 28.9 ± 2.2 | 16.0 ± 1.8 |
| This compound (50 µM) | 40.7 ± 4.5 | 22.4 ± 2.8 | 36.9 ± 3.7 |
Note: The data presented in this table is for illustrative purposes only.
Logical Relationship Diagram
Cellular Uptake and Efflux Assay
Principle
This compound, like its parent compound, is naturally fluorescent. This property can be exploited to measure its intracellular accumulation and retention using flow cytometry or a fluorescence microplate reader. Cellular uptake reflects the influx of the drug into the cells, while efflux measures its removal, often mediated by ATP-binding cassette (ABC) transporters.
Experimental Protocol
-
Cell Seeding:
-
Seed cells in 6-well plates (for flow cytometry) or 96-well black-walled plates (for plate reader) and allow them to attach overnight.
-
-
Uptake Assay:
-
Incubate the cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
At each time point, wash the cells three times with ice-cold PBS to stop the uptake process.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader (excitation ~480 nm, emission ~590 nm). Alternatively, analyze the intact cells by flow cytometry.
-
-
Efflux Assay:
-
Load the cells with this compound by incubating with a fixed concentration (e.g., 10 µM) for a defined period (e.g., 2 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Add fresh, drug-free medium and incubate for different time periods (e.g., 0, 30, 60, 120 minutes) to allow for drug efflux.
-
At each time point, collect the cells and measure the intracellular fluorescence as described for the uptake assay.
-
Data Presentation
Uptake Data
| Time (minutes) | Intracellular Fluorescence (Arbitrary Units) |
|---|---|
| 0 | 50 ± 5 |
| 15 | 250 ± 20 |
| 30 | 480 ± 35 |
| 60 | 850 ± 60 |
| 120 | 1200 ± 90 |
Efflux Data
| Time (minutes) | % Fluorescence Remaining |
|---|---|
| 0 | 100 |
| 30 | 75 ± 6 |
| 60 | 55 ± 5 |
| 120 | 30 ± 4 |
Note: The data presented in these tables is for illustrative purposes only.
Experimental Workflow Diagram
References
Application Notes: Epirubicinol as a Biomarker for Epirubicin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin is an anthracycline antibiotic widely used in chemotherapy for various cancers, including breast and gastric cancer.[1][2][3][4] Its therapeutic efficacy is accompanied by potential dose-limiting toxicities, most notably cardiotoxicity.[2] The metabolism of epirubicin is a critical factor influencing both its anti-tumor activity and its adverse effect profile. Epirubicin is extensively metabolized in the liver and other tissues, with one of the primary metabolic routes being the reduction of the C-13 keto-group to form epirubicinol, a 13(S)-dihydro derivative. Monitoring the levels of this compound can provide valuable insights into the individual metabolic capacity for epirubicin, potentially allowing for personalized dosing strategies to optimize therapeutic outcomes and minimize toxicity. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a biomarker for epirubicin metabolism.
Metabolic Pathway of Epirubicin to this compound
Epirubicin undergoes extensive biotransformation in the body. The formation of this compound is a key step in its metabolism. This conversion involves the reduction of the C-13 keto-group of the epirubicin molecule. This compound itself has some cytotoxic activity, albeit significantly less than the parent drug (approximately 10% of epirubicin's activity). Both epirubicin and this compound can be further metabolized through glucuronidation, a pathway that is unique to epirubicin among anthracyclines and may contribute to its better tolerability compared to doxorubicin.
Experimental Protocols
The accurate quantification of epirubicin and this compound in biological matrices is crucial for pharmacokinetic studies and for evaluating this compound as a biomarker. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Epirubicin and this compound in Plasma and Saliva by HPLC with Fluorescence Detection
This protocol is adapted from a method described for the analysis of epirubicin and its metabolite this compound in saliva and plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or saliva in a glass tube, add an internal standard (e.g., doxorubicin).
-
Add 2.5 mL of a chloroform:2-propanol mixture (6:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: Chromsep stainless steel HPLC column (150 x 4.6 mm I.D.) with Nucleosil 100 S C18 material (5 µm particle size).
-
Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile).
-
Flow Rate: To be optimized for best separation (e.g., 1.0 mL/min).
-
Detection: Spectrofluorimetry with excitation at 474 nm and emission at 551 nm.
Protocol 2: Quantification of Epirubicin and this compound in Biological Samples by LC-MS/MS
This protocol is based on a sensitive and selective method for the determination of epirubicin and its metabolites.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 500 µL of serum or other biological sample, add an internal standard (e.g., daunorubicin).
-
Add 1 mL of a chloroform:2-isopropanol (2:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 column (specific dimensions to be optimized).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 200 µL/min.
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.
-
Ion Transitions: To be determined by direct infusion of pure standards for epirubicin, this compound, and the internal standard. For epirubicin, the protonated molecular ion is at m/z 544.
-
Data Presentation
The following tables summarize key quantitative parameters from published analytical methods for epirubicin and this compound.
Table 1: Performance Characteristics of HPLC-Fluorescence Method
| Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (µg/L) | Recovery from Plasma (%) | Recovery from Saliva (%) |
| Epirubicin | 5 - 1000 | 5 | 69.0 | 88.9 |
| This compound | 2 - 400 | 2 | 77.3 | 87.6 |
Table 2: Performance Characteristics of LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Lower Limit of Detection (ng/mL) | Correlation Coefficient (R²) |
| Epirubicin | 2.5 - 2000 | 2.5 | 1.0 | > 0.998 |
Clinical and Research Applications
-
Pharmacokinetic Studies: The quantification of this compound alongside epirubicin is essential for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Therapeutic Drug Monitoring (TDM): Monitoring the ratio of this compound to epirubicin may help in identifying patients with altered metabolism, who might be at a higher risk of toxicity or who may require dose adjustments.
-
Drug-Drug Interaction Studies: The protocols can be applied to investigate the influence of co-administered drugs on the metabolism of epirubicin. For instance, studies have explored the interaction of epirubicin with verapamil.
-
Pharmacogenomics: Variations in genes encoding for metabolizing enzymes, such as UDP-glucuronosyltransferase (UGT) 2B7, can affect epirubicin clearance. Measuring this compound levels can serve as a phenotypic marker for these genetic variations.
Conclusion
This compound is a major metabolite of epirubicin, and its quantification provides a valuable tool for researchers and clinicians. The detailed protocols and data presented in these application notes offer a solid foundation for incorporating the analysis of this compound into studies on epirubicin metabolism, pharmacokinetics, and personalized medicine approaches. The use of robust and sensitive analytical methods, such as HPLC with fluorescence detection or LC-MS/MS, is critical for obtaining reliable data to advance our understanding of epirubicin's action and to improve patient outcomes.
References
- 1. Epirubicin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Epirubicin. An updated review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Physiologically Based Pharmacokinetic Model to Predict Determinants of Variability in Epirubicin Exposure and Tissue Distribution - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Epirubicinol Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicinol is the primary and pharmacologically active metabolite of epirubicin, an anthracycline antibiotic widely used in cancer chemotherapy.[1][2] Accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The availability of a high-purity analytical standard is a prerequisite for the development and validation of reliable analytical methods. This document provides detailed application notes and protocols for the preparation of this compound analytical standards through chemical synthesis, followed by purification and comprehensive characterization.
Metabolic Pathway of Epirubicin
Epirubicin is metabolized in the body primarily through the reduction of the C-13 keto-group, leading to the formation of this compound.[1] This biotransformation is a key aspect of its mechanism of action and detoxification.
Caption: Metabolic conversion of epirubicin to this compound.
Experimental Protocols
Part 1: Synthesis of this compound from Epirubicin
This protocol describes the chemical synthesis of this compound by the reduction of the C-13 keto-group of epirubicin using sodium borohydride.
Materials:
-
Epirubicin Hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution of Epirubicin: In a round-bottom flask, dissolve 100 mg of epirubicin hydrochloride in 20 mL of methanol. Stir the solution at room temperature until the epirubicin is completely dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction Reaction: Slowly add a 1.2 molar equivalent of sodium borohydride to the cooled solution in small portions over 15-20 minutes while stirring.[3] The slow addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 5 mL of deionized water.
-
Acidification: Carefully add 1 M HCl dropwise to the reaction mixture to neutralize it and decompose any remaining borohydride complexes. Monitor the pH to ensure it is slightly acidic (pH 5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with three 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of deionized water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Part 2: Purification of this compound by Preparative HPLC
The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity required for an analytical standard.[4]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-50% B over 30 minutes |
| Flow Rate | 15-25 mL/min (optimized for the specific column) |
| Detection Wavelength | 254 nm and 480 nm |
| Injection Volume | Dependent on the concentration of the crude sample and column capacity |
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 80% A, 20% B). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Separation: Inject the prepared sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pooling and Evaporation: Pool the high-purity fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.
Workflow for Preparation of this compound Analytical Standard
Caption: Workflow for the synthesis and purification of this compound.
Part 3: Characterization of this compound Analytical Standard
The identity, purity, and concentration of the prepared this compound standard must be rigorously confirmed using a combination of analytical techniques.
1. Purity Assessment by Analytical HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Analytical HPLC system with a UV-Vis or Fluorescence Detector |
| Column | C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (Excitation: 470 nm, Emission: 550 nm) |
| Injection Volume | 10 µL |
Expected Results: A single, sharp peak corresponding to this compound, with a purity of ≥98% as determined by peak area normalization.
2. Identity Confirmation by Mass Spectrometry (MS)
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | LC-MS/MS system (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan and product ion scan (MS/MS) |
| Collision Energy | Optimized for fragmentation of the parent ion |
Expected Results:
| Analyte | Expected [M+H]⁺ (m/z) |
| This compound | 546.2021 |
The MS/MS spectrum should show characteristic fragment ions that confirm the structure of this compound.
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated solvent such as DMSO-d₆ or CDCl₃ |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Expected Results: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The signals corresponding to the C-13 position should confirm the reduction of the keto group to a hydroxyl group (a shift from a ketone carbon signal at ~214 ppm in epirubicin to an alcohol carbon signal at ~65-70 ppm in this compound, and the appearance of a new proton signal for the C-13-OH and a change in the multiplicity and chemical shift of the C-14 protons).
Data Presentation
Table 1: HPLC Purity Analysis of Prepared this compound Standard
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| EPI-S-001 | To be determined | >99.0 | >99.0 |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Analyte | Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₂₇H₃₁NO₁₁ | 546.1925 | To be determined | < 5 |
Conclusion
This document provides a comprehensive guide for the preparation of high-purity this compound analytical standards. The detailed protocols for synthesis, purification, and characterization will enable researchers to produce reliable standards for use in various analytical applications. Adherence to these protocols will ensure the accuracy and consistency of analytical data in preclinical and clinical studies involving epirubicin.
References
Application Notes and Protocols for Assessing Epirubicinol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxicity of epirubicinol, the primary active metabolite of the widely used chemotherapeutic agent epirubicin. The following protocols and data presentation formats are designed to facilitate reproducible and comparable results in a research setting.
This compound, an anthracycline, exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4] While its in vitro cytotoxic activity is noted to be approximately one-tenth that of epirubicin, its role in the overall therapeutic and toxic effects of epirubicin treatment is significant.[4]
Data Presentation: Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying cytotoxicity. The IC50 values for this compound can vary based on the cell line, incubation time, and assay method used. Below is a template table for summarizing reported IC50 values for this compound across various human cancer cell lines.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | IC50 (µM) - this compound (Illustrative) | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | MTT | 5.0 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | MTT | 7.5 | |
| HeLa | Cervical Adenocarcinoma | 48 | WST-1 | 10.2 | |
| U-87 | Glioblastoma | 48 | MTT | 8.8 | |
| HepG2 | Hepatocellular Carcinoma | 48 | MTT | 12.5 | |
| A549 | Lung Carcinoma | 48 | MTT | > 50 |
Note: The IC50 values presented are for illustrative purposes and should be determined empirically for each experimental setup. Values can vary significantly between studies.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottomed microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully collect the supernatant (culture medium) from each well without disturbing the cells.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant and incubating for a specific time.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described for other assays.
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described previously and harvest them.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol and store overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution.
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases by analyzing the DNA histogram.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's mechanisms of inducing cytotoxicity.
References
Application Notes and Protocols for the Analytical Separation of Epirubicinol from Epirubicin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of the anticancer drug epirubicin and its primary metabolite, epirubicinol. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. The techniques covered include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and selectivity for the quantification of these compounds in various biological matrices and drug products.
Introduction
Epirubicin is a potent anthracycline antibiotic widely used in chemotherapy to treat a range of cancers. Its clinical efficacy and toxicity are closely related to its metabolic pathway, with this compound being the major and pharmacologically active metabolite. Accurate and reliable analytical methods to separate and quantify epirubicin and this compound are therefore essential for understanding their pharmacokinetic profiles, ensuring patient safety, and optimizing therapeutic outcomes. The methods detailed below provide robust procedures for achieving this separation in research and clinical settings.
Analytical Techniques and Data
Several chromatographic methods have been developed and validated for the simultaneous determination of epirubicin and this compound. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of quantitative data from various validated methods to facilitate comparison.
Table 1: HPLC Methods for the Separation of Epirubicin and this compound
| Parameter | Method 1: HPLC-Fluorescence[1] | Method 2: HPLC-Fluorescence[2] | Method 3: HPLC-UV[3][4] |
| Sample Matrix | Saliva, Plasma | Plasma, Bile, Urine | Bulk Drug, Injections |
| Column | Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm) | Cyanopropyl (25 cm x 4.6 mm, 5 µm) | Purosphere® C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution (details not specified) | 75.6% 10 mM KH2PO4, 24.4% CH3CN (pH 4.3) | A: 0.16% o-phosphoric acid, B: ACN:MeOH (80:20) (60:40) |
| Flow Rate | Not specified | 1.5 mL/min | 1 mL/min |
| Detection | Fluorescence (Ex: 474 nm, Em: 551 nm) | Fluorescence (Ex: 470 nm, Em: 580 nm) | PDA at 233.5 nm |
| Linearity Range | Epirubicin: 5-1000 µg/L, this compound: 2-400 µg/L | Not specified | 1.0-100.0 µg/mL |
| LLOQ | Epirubicin: 5 µg/L, this compound: 2 µg/L | < 0.3 ng/mL for all substances | ~25 ng/mL |
| Recovery | Saliva: Epi (88.9%), Epiol (87.6%); Plasma: Epi (69.0%), Epiol (77.3%) | 88.3% - 98.92% | 94.65% - 100.26% |
Table 2: UPLC-MS/MS Methods for the Separation of Epirubicin and this compound
| Parameter | Method 1: UPLC-ESI-MS/MS[5] | Method 2: UPLC-MS/MS | Method 3: LC-MS |
| Sample Matrix | Human Plasma | Human Plasma | Serum, Cell Specimens |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | AcQuity UPLC™ BEH C18 (50 x 1 mm, 1.7 µm) | C18 column |
| Mobile Phase | Gradient: 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Gradient: 0.1% formic acid in water and acetonitrile | Water-acetonitrile-formic acid, pH 3.2 |
| Flow Rate | Not specified | Not specified | 200 µL/min |
| Detection | ESI-MS/MS | ESI-MS/MS (MRM) | APCI-MS (SRM) |
| Linearity Range | Not specified | 0.50–100.0 ng/mL | 2.5-2000 ng/mL |
| LLOQ | Epirubicin: 0.7 ng/mL, this compound: 0.7 ng/mL | 0.50 ng/mL | 2.5 ng/mL |
| Recovery | Not specified | > 89% | Not specified |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the sample preparation and chromatographic analysis of epirubicin and this compound based on established methods.
Protocol 1: HPLC-Fluorescence Method for Plasma and Saliva
This protocol is suitable for the bioanalysis of epirubicin and its metabolite in biological fluids.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma or saliva in a glass tube, add the internal standard (e.g., doxorubicin).
-
Add 3 mL of a chloroform:2-propanol mixture (6:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 50 µL) into the HPLC system.
2. Chromatographic Conditions
-
Column: Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: An appropriate isocratic mixture for elution within 10 minutes.
-
Detection: Fluorescence detector set to an excitation wavelength of 474 nm and an emission wavelength of 551 nm.
Protocol 2: UPLC-MS/MS Method for Human Plasma
This protocol offers high sensitivity and is ideal for pharmacokinetic studies requiring low detection limits.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add the internal standard (e.g., epidaunorubicin).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical protocols.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Caption: Analytical Separation Workflow.
References
- 1. Determination of epirubicin and its metabolite this compound in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Troubleshooting & Optimization
Technical Support Center: Epirubicinol Sample Extraction
Welcome to the technical support center for improving epirubicinol recovery during sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The two most prevalent methods for extracting this compound, a major metabolite of the anticancer drug epirubicin, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4][5] SPE is often favored for its efficiency and the ability to concentrate the analyte, with C8 and C18 cartridges being commonly used. LLE, using solvent systems like chloroform and isopropanol, is another effective technique for isolating this compound from complex matrices such as plasma and saliva.
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Suboptimal pH: The pH of the sample can significantly impact the extraction efficiency.
-
Inappropriate Solvent Selection (LLE): The choice of extraction solvent and its ratio is critical for successful partitioning of this compound from the aqueous phase to the organic phase.
-
Incorrect SPE Sorbent (SPE): The selection of the solid phase material is crucial for effective retention and elution of the analyte.
-
Analyte Degradation: Epirubicin and its metabolites can be sensitive to factors like temperature and pH, leading to degradation if samples are not handled properly.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE cartridge.
Q3: How does pH affect the extraction of this compound?
A3: The pH of the sample solution plays a critical role in the extraction process by influencing the charge of the analyte and the surface of the adsorbent material in SPE. For anthracyclines like epirubicin and its metabolites, adjusting the pH can enhance their adsorption onto the solid phase or their partitioning into an organic solvent. For instance, one method adjusts the pH to 3.6 for elution from a C8 SPE cartridge. It is crucial to optimize the pH for your specific sample matrix and extraction method to achieve maximal recovery.
Q4: What are the expected recovery rates for this compound?
A4: Recovery rates can vary depending on the sample matrix and the extraction method employed. For example, a study using a chloroform:2-propanol mixture for LLE reported this compound recoveries of 87.6% from saliva and 77.3% from plasma. Another study using SPE with C18 cartridges reported mean recoveries of greater than 85% for epirubicin and its metabolites. A precipitation pre-treatment method showed recoveries of this compound ranging from 94-104%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Recovery | Suboptimal pH of the sample. | Adjust the sample pH to the optimal range for your chosen extraction method. For SPE, a pH of 3.6 has been used for elution. |
| Inefficient extraction solvent in LLE. | Optimize the solvent system. A mixture of chloroform and 2-propanol (6:1, v/v) has been shown to be effective. | |
| Inappropriate solid phase in SPE. | Select a sorbent with appropriate chemistry for this compound. C8 and C18 reversed-phase cartridges are commonly used. | |
| Analyte degradation. | Ensure proper sample handling and storage. Epirubicin solutions are more stable at lower temperatures (2-8°C) and can degrade at room temperature over time. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the extraction protocol, including volumes, mixing times, and temperatures. |
| Incomplete solvent evaporation. | Ensure the organic solvent is completely evaporated before reconstitution. Evaporation under a vacuum at approximately 45°C has been used. | |
| Presence of Interfering Peaks in Chromatogram | Inadequate sample cleanup. | Incorporate a wash step in your SPE protocol to remove interfering substances before eluting the analyte. |
| Matrix effects. | Dilute the sample or use a more selective extraction method, such as immunoaffinity chromatography, if available. |
Quantitative Data Summary
Table 1: this compound Recovery Rates from Different Biological Matrices and Extraction Methods.
| Extraction Method | Biological Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (Chloroform:2-propanol, 6:1 v/v) | Saliva | 87.6 | |
| Liquid-Liquid Extraction (Chloroform:2-propanol, 6:1 v/v) | Plasma | 77.3 | |
| Solid-Phase Extraction (C18 cartridge) | Plasma | > 85 | |
| Precipitation Pre-treatment | Plasma | 94 - 104 | |
| Solid-Phase Extraction (C8 Bond-Elut) | Serum | 96 ± 8 (for Epirubicin) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma or Saliva
This protocol is based on the method described by Dodde et al. (2003).
-
Sample Preparation: To 1 mL of plasma or saliva, add a known amount of an appropriate internal standard (e.g., doxorubicin).
-
Extraction:
-
Add 6 mL of a chloroform:2-propanol mixture (6:1, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a vacuum at approximately 45°C.
-
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction of this compound from Plasma
This protocol is a general procedure based on methods for anthracycline extraction.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma by adding an internal standard and adjusting the pH if necessary.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other retained compounds with a suitable organic solvent (e.g., acetonitrile or methanol). A specific elution solvent mentioned is acetonitrile–0.2 M sodium hydrogen phosphate containing 0.05% (v/v) triethylamine, adjusted to pH 3.6 with 0.1 M citric acid (67.5:32.5, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Determination of epirubicin and its metabolite this compound in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Epirubicinol Instability in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with epirubicinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the major active metabolite of epirubicin, an anthracycline chemotherapy agent.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, like its parent drug, this compound is susceptible to degradation, which can lead to underestimation of its concentration and inaccurate data.
Q2: What are the primary factors that can lead to this compound instability in biological samples?
Based on studies of the parent compound epirubicin and general knowledge of anthracycline chemistry, the primary factors contributing to this compound instability include:
-
Enzymatic Degradation: Enzymes present in biological matrices like plasma and blood can metabolize or degrade this compound.
-
pH-Dependent Hydrolysis: Epirubicin has been shown to be highly unstable in alkaline conditions and unstable to acid hydrolysis at elevated temperatures.[2] It is likely that this compound exhibits similar pH sensitivity.
-
Oxidation: Epirubicin is susceptible to oxidation at room temperature, leading to the formation of various degradation products.[2] this compound may also be prone to oxidative degradation.
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[3]
-
Light Exposure: Anthracyclines can be sensitive to light, which can catalyze degradation reactions.
Q3: What are the best practices for collecting and handling biological samples to ensure this compound stability?
To minimize this compound degradation during sample collection and handling, the following practices are recommended:
-
Rapid Processing: Process blood samples as quickly as possible after collection to separate plasma or serum.
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the collection and processing steps.
-
Anticoagulant Selection: Use appropriate anticoagulants, such as EDTA, which can chelate metal ions that may catalyze degradation.
-
Light Protection: Protect samples from direct light exposure by using amber tubes or by wrapping tubes in foil.
-
Immediate Freezing: For long-term storage, samples should be frozen at -80°C as soon as possible after processing.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues related to this compound instability.
Issue 1: Low or No Recovery of this compound
Possible Causes:
-
Degradation during sample collection and processing.
-
Inefficient extraction from the biological matrix.
-
Adsorption to container surfaces.
-
Degradation during sample analysis (e.g., in the autosampler).
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Chromatographic Separation for Epirubicinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the optimization of chromatographic separation of epirubicinol and its parent drug, epirubicin.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic modes used for the separation of epirubicin and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of epirubicin and its metabolite, this compound. C18 and C8 columns are frequently used as the stationary phase. Due to the polar nature of these compounds, hydrophilic interaction chromatography (HILIC) has also been explored, offering a different selectivity.[1]
Q2: What are the key chemical properties of epirubicin that influence its chromatographic separation?
A2: Epirubicin is an amphoteric molecule with multiple ionizable groups. It has a basic amino group on the sugar moiety and acidic phenolic hydroxyl groups on the anthracycline ring.[2][3] The pKa of the amine group is approximately 9.93, meaning it will be protonated and positively charged at pH values below this.[2][4] The phenolic groups have pKa values around 9.17 and 12.67. This pH-dependent ionization is a critical factor in controlling retention and peak shape in reversed-phase chromatography.
Q3: Why is the pH of the mobile phase so important for epirubicin analysis?
A3: The pH of the mobile phase directly affects the ionization state of both the epirubicin molecule and the residual silanol groups on the silica-based stationary phase. At a low pH (e.g., pH 2-4), the acidic silanol groups on the column are protonated and less likely to interact with the protonated basic amino group of epirubicin, which helps to reduce peak tailing. Operating at a pH far from the analyte's pKa ensures a single ionic form, leading to more consistent and symmetrical peaks.
Q4: What are the common degradation pathways for epirubicin, and how can I detect these degradation products?
A4: Epirubicin is known to be unstable under certain conditions. It is particularly susceptible to degradation under alkaline, acidic, and oxidative stress. Forced degradation studies have identified several degradation products, including deglucosaminylepirubicin (acidic hydrolysis) and various oxidative products. A stability-indicating HPLC or UPLC method, typically using a photodiode array (PDA) or mass spectrometry (MS) detector, is necessary to separate and identify these degradation products from the parent drug and this compound.
Troubleshooting Guide
Peak Shape Problems
Problem: I am observing significant peak tailing for epirubicin and this compound.
-
Possible Cause 1: Secondary Interactions with Silanol Groups
-
Explanation: Epirubicin, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns (like C18). This secondary interaction mechanism leads to peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 4.0 using an appropriate buffer (e.g., phosphate, formate, or acetate) or acid (e.g., phosphoric acid, formic acid). At this pH, the silanol groups are protonated and less available for ionic interactions.
-
Use a Competitive Base: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are specifically designed to reduce peak tailing for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions and improve peak shape.
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected.
-
Dilute the Sample: Lower the concentration of the sample before injection.
-
-
-
Possible Cause 3: Column Contamination or Void
-
Explanation: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort the flow path and cause peak tailing for all peaks in the chromatogram.
-
Solution:
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.
-
Filter Samples: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter.
-
Column Washing: If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.
-
-
Retention Time Variability
Problem: The retention times for epirubicin and this compound are shifting between injections or drifting over a sequence.
-
Possible Cause 1: Inadequate Column Equilibration
-
Explanation: The column needs to be fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution:
-
Increase Equilibration Time: Flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
-
-
-
Possible Cause 2: Changes in Mobile Phase Composition
-
Explanation: Inaccurate preparation of the mobile phase, evaporation of the more volatile solvent component, or problems with the HPLC pump's proportioning valves can alter the mobile phase composition and affect retention times.
-
Solution:
-
Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and keep the solvent reservoirs capped to prevent evaporation.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
Pump Maintenance: If the pump is suspected, perform routine maintenance, including checking check valves and seals.
-
-
-
Possible Cause 3: Temperature Fluctuations
-
Explanation: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.
-
Solution:
-
Use a Column Oven: A thermostatically controlled column compartment will maintain a stable temperature and improve reproducibility.
-
-
Data Presentation
Table 1: Comparison of HPLC Methods for Epirubicin and this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purosphere® C18 (250 x 4.6 mm, 5 µm) | Cyanopropyl (250 x 4.6 mm, 5 µm) | Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.16% o-phosphoric acid in waterB: Acetonitrile:Methanol (80:20, v/v)Ratio: 60:40 (A:B) | 75.6% 10 mM KH2PO4 : 24.4% Acetonitrile(pH adjusted to 4.3 with H3PO4) | Isocratic Elution (details not specified) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not specified |
| Detection | PDA at 233.5 nm | Fluorescence (Ex: 470 nm, Em: 580 nm) | Fluorescence (Ex: 474 nm, Em: 551 nm) |
| Column Temp. | 30 °C | Not specified | Not specified |
| Reference |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-PDA Method
This protocol is adapted from a validated method for the determination of epirubicin in bulk drug and pharmaceutical formulations.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Purosphere® C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B.
-
Mobile Phase A: 0.16% ortho-phosphoric acid in HPLC-grade water.
-
Mobile Phase B: A mixture of acetonitrile and methanol (80:20, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 233.5 nm.
-
Injection Volume: 10 µL.
-
Run Time: 12 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of epirubicin in the mobile phase. Further dilute to the desired concentration (e.g., 10 µg/mL).
-
Sample Solution: Dilute the sample containing epirubicin with the mobile phase to fall within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC-Fluorescence Method for Biological Fluids
This protocol is based on a method for the determination of epirubicin and this compound in plasma.
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and a fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: Cyanopropyl column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 75.6% 10 mM potassium dihydrogen phosphate (KH2PO4) and 24.4% acetonitrile. The pH of the final solution is adjusted to 4.3 with 0.03 M phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 580 nm.
-
-
Sample Preparation (Plasma):
-
Solid-Phase Extraction (SPE):
-
Condition a C18-bonded silica SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute epirubicin and this compound with an appropriate solvent mixture.
-
-
Final Sample: Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.
-
Visualizations
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Troubleshooting peak tailing for basic compounds like epirubicin.
References
reducing matrix effects in epirubicinol mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of epirubicinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[1] In the analysis of this compound, common matrix components like phospholipids, proteins, and salts can significantly interfere with the ionization process, compromising the sensitivity and reliability of the assay.[2][3]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring that it experiences the same degree of ion suppression or enhancement as the analyte. This allows for accurate quantification based on the analyte-to-IS peak area ratio.
Q3: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma?
A3: The choice of sample preparation technique depends on the required level of cleanliness and sensitivity. While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing phospholipids, which are a major source of matrix effects in plasma. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components. SPE, in particular, can be highly selective and provide a cleaner extract, leading to a greater reduction in matrix effects.
Q4: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects for this compound analysis?
A4: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI), particularly for less polar compounds. Since this compound is a relatively polar molecule, ESI is commonly used. However, if significant matrix effects persist with ESI, exploring APCI could be a viable alternative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound mass spectrometry experiments.
Issue 1: Poor sensitivity and low signal intensity for this compound.
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Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from the matrix interferences. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
-
Check for Phospholipids: Phospholipids are a common cause of ion suppression in plasma samples. Implement a specific phospholipid removal strategy, such as using a phospholipid removal plate or a targeted SPE sorbent.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components. However, this may compromise the limit of quantification if the initial concentration of this compound is low.
-
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different sample lots or inconsistencies in the sample preparation process.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in a similar way.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.
-
Issue 3: High background noise in the chromatogram.
-
Possible Cause: Incomplete removal of matrix components or contamination of the LC-MS system.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low sensitivity, a more effective sample preparation method like SPE can significantly reduce background noise.
-
System Cleaning: Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.
-
Check Solvents and Reagents: Ensure that all solvents and reagents are of high purity and are not contributing to the background noise.
-
Data Presentation
The following table summarizes the expected performance of common sample preparation techniques for the analysis of this compound in plasma, based on general findings in the literature for similar analytes.
| Sample Preparation Technique | Expected Analyte Recovery | Expected Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good to Excellent | Low to Moderate | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and other small molecules. |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Moderate to High | Good for removing salts and some phospholipids. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | Excellent | High | Highly selective, provides a very clean extract, and can concentrate the analyte. | Requires method development and can be more expensive. |
| Phospholipid Removal Plates | Excellent | High (for phospholipids) | Specifically targets and removes phospholipids, a major source of ion suppression. | May not remove other types of interfering matrix components. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
To 200 µL of plasma sample, add 50 µL of internal standard solution (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a mixture of chloroform and isopropanol (e.g., 4:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of internal standard solution.
-
Add 500 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
Epirubicinol Synthesis and Purification: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of epirubicinol, this technical support center provides essential guidance. This compound, the 13(S)-dihydro derivative of the potent chemotherapeutic agent epirubicin, is a critical metabolite for pharmacological studies.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its chemical synthesis and purification.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis and purification of this compound.
Issue 1: Incomplete or Slow Reaction During Epirubicin Reduction
Q: My reaction to reduce epirubicin to this compound is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?
A: Several factors can contribute to an incomplete or slow reduction of the C-13 keto group of epirubicin.
-
Possible Cause A: Inactive or Insufficient Reducing Agent. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. However, it can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh, unopened container of sodium borohydride. Ensure the reagent has been stored in a desiccator. It is also crucial to use a sufficient molar excess of the reducing agent. A typical starting point is 2-4 equivalents relative to epirubicin.
-
-
Possible Cause B: Suboptimal Reaction Temperature. The stereoselectivity and rate of the reduction can be highly dependent on the reaction temperature.
-
Solution: While room temperature might be sufficient, cooling the reaction to 0°C or even lower (e.g., -20°C) can enhance stereoselectivity and control the reaction rate. A patent for a related synthesis suggests that lower temperatures can minimize the formation of side products.[4] Experiment with a temperature gradient to find the optimal condition for your specific setup.
-
-
Possible Cause C: Inappropriate Solvent. The choice of solvent is critical for the solubility of both epirubicin and the reducing agent, and it can influence the reaction kinetics.
-
Solution: A mixture of methanol and an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often a good starting point. Methanol helps to solubilize the sodium borohydride, while the aprotic solvent dissolves the epirubicin. The ratio of the solvents may need to be optimized.
-
Issue 2: Poor Diastereoselectivity in the Reduction of Epirubicin
Q: I am observing the formation of a significant amount of the (13R)-diastereomer instead of the desired (13S)-epirubicinol. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity in the reduction of the C-13 ketone is a primary challenge.
-
Possible Cause A: Steric Hindrance and Choice of Reducing Agent. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group. Less bulky reducing agents may exhibit lower selectivity.
-
Solution: While sodium borohydride is commonly used, more sterically hindered reducing agents can offer higher diastereoselectivity. Consider exploring reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents approach the carbonyl from the less hindered face, which can favor the formation of the desired (13S)-alcohol. However, these reagents are more reactive and require stricter anhydrous conditions.
-
-
Possible Cause B: Reaction Temperature. As mentioned previously, temperature plays a crucial role in controlling selectivity.
-
Solution: Perform the reaction at lower temperatures (e.g., -78°C). Lower temperatures generally favor the thermodynamically more stable product and can significantly enhance the diastereomeric excess.
-
Issue 3: Difficulty in Purifying this compound from the Reaction Mixture
Q: I am struggling to separate this compound from unreacted epirubicin and other byproducts. What purification strategies are most effective?
A: The separation of this compound from the starting material and potential diastereomers can be challenging due to their similar polarities.
-
Possible Cause A: Inadequate Chromatographic Resolution. Standard silica gel column chromatography may not provide sufficient resolution.
-
Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the most effective method for purifying this compound.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Methodical optimization of the mobile phase composition and gradient is crucial. Several analytical HPLC methods have been developed that can be adapted for preparative scale.
-
-
Possible Cause B: Co-crystallization or Amorphous Product. this compound may be difficult to crystallize, or it may co-crystallize with impurities.
-
Solution: If a crystalline product is desired, a systematic approach to solvent screening for crystallization is necessary. Start with solvent systems in which this compound has moderate solubility. Anti-solvent precipitation is a common technique. For example, dissolving the crude product in a small amount of a good solvent (e.g., methanol) and slowly adding a poor solvent (e.g., diethyl ether or hexane) until turbidity is observed, followed by cooling, can induce crystallization.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a typical starting material for the synthesis of this compound?
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A1: The most common and direct starting material is epirubicin hydrochloride. The synthesis involves the selective reduction of the C-13 keto group.
-
-
Q2: What are the potential side products in the synthesis of this compound?
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A2: The primary side product is the (13R)-diastereomer of this compound. Other potential impurities include unreacted epirubicin and degradation products if the reaction conditions are too harsh (e.g., high temperature or extreme pH).
-
-
Q3: How can I monitor the progress of the reaction?
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A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is more polar than epirubicin and will have a lower Rf value on a normal phase TLC plate and a shorter retention time on a reversed-phase HPLC column.
-
Purification
-
Q4: What are the recommended conditions for preparative HPLC purification of this compound?
-
A4: A reversed-phase C18 column is generally suitable. A good starting mobile phase could be a gradient of acetonitrile in water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact conditions will need to be optimized based on the specific column and system used.
-
-
Q5: How can I remove residual solvents after purification?
-
A5: Residual solvents can be removed by drying the purified this compound under high vacuum. If the product is crystalline, washing the crystals with a non-solvent in which the impurities are soluble can also be effective.
-
-
Q6: What is the expected stability of this compound during purification and storage?
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A6: Anthracyclines can be sensitive to light and pH extremes. It is advisable to protect solutions of this compound from light and to work at a slightly acidic to neutral pH. For long-term storage, it is best to store the purified compound as a solid at low temperatures (e.g., -20°C) under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction of Epirubicin
This protocol is a representative method based on the known chemistry of anthracyclines. Optimization may be required.
-
Dissolution: Dissolve epirubicin hydrochloride in a mixture of methanol and dichloromethane (e.g., 1:4 v/v) at a concentration of approximately 5-10 mg/mL.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Reduction: Add sodium borohydride (2-4 molar equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow, dropwise addition of acetone, followed by a dilute aqueous acid solution (e.g., 0.1 M HCl) until the pH is approximately 4-5.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or a chloroform/isopropanol mixture. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A preparative scale reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30-40 minutes. This will need to be optimized based on analytical scale separations.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at 254 nm or 480 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
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Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
Quantitative Data
The following table summarizes typical parameters for the analytical separation of epirubicin and this compound, which can be used as a starting point for developing preparative methods and for purity assessment.
| Analyte | Retention Time (min) | Limit of Quantification (µg/L) | Recovery (%) |
| Epirubicin | ~6-8 | 5 | 69.0 - 88.9 |
| This compound | ~4-6 | 2 | 77.3 - 87.6 |
| Data is compiled from various analytical HPLC methods and may vary depending on the specific conditions. |
Visualizations
Caption: Workflow for the synthesis of crude this compound from epirubicin HCl.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis and purification.
References
Technical Support Center: Enhancing Epirubicinol Detection Sensitivity
Welcome to the technical support center for enhancing the sensitivity of epirubicinol detection methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most prevalent methods for quantifying this compound, the major metabolite of epirubicin, are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Emerging techniques include electrochemical sensors, which offer high sensitivity and rapid analysis.
Q2: Why is enhancing the sensitivity of this compound detection important?
A2: Enhancing detection sensitivity is crucial for accurately characterizing the pharmacokinetics of epirubicin, understanding its metabolism, and assessing patient-specific drug responses. Highly sensitive methods allow for the quantification of low concentrations of this compound in various biological matrices, which is essential for therapeutic drug monitoring and dose-optimization strategies.
Q3: What are the typical biological matrices used for this compound analysis?
A3: this compound is commonly measured in plasma, serum, urine, and saliva.[1] The choice of matrix depends on the specific research question and the required pharmacokinetic information.
Q4: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for this compound detection methods?
A4: The LOD and LOQ can vary significantly depending on the analytical technique and the biological matrix. For HPLC with fluorescence detection, the LOQ for this compound in plasma and saliva has been reported to be as low as 2 µg/L.[1] LC-MS/MS methods can achieve even lower detection limits. Electrochemical sensors have demonstrated LODs in the nanomolar range.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
HPLC with Fluorescence Detection
Q: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?
A: Peak tailing in HPLC analysis of this compound can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the stationary phase can interact with the basic amine group of this compound, leading to tailing.
-
Solution: Use a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH < 4). Adding a competing base, such as triethylamine (TEA), to the mobile phase can also mask these secondary interaction sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
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-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause poor peak shape.
-
Solution: Implement a robust sample preparation procedure to remove interferences. Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Q: My this compound signal is weak or inconsistent. What should I check?
A: Weak or inconsistent signals can stem from several issues:
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Fluorescence Quenching: Components in the sample matrix can quench the fluorescence of this compound.
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Solution: Improve sample cleanup to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
-
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Incorrect Excitation/Emission Wavelengths: Ensure your fluorescence detector is set to the optimal wavelengths for this compound (typically around 470 nm for excitation and 550-590 nm for emission).[1]
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Mobile Phase pH: The fluorescence intensity of this compound can be pH-dependent.
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Solution: Optimize and maintain a consistent pH of your mobile phase.
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-
Detector Lamp Issues: An aging or failing lamp will result in decreased sensitivity.
-
Solution: Check the lamp's usage hours and replace it if necessary.
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LC-MS/MS
Q: I am experiencing significant ion suppression when analyzing this compound in plasma. How can I mitigate this?
A: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, often caused by co-eluting matrix components like phospholipids.
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Improve Sample Preparation:
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Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other matrix components. A well-optimized SPE protocol can significantly reduce ion suppression.
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Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids. If using PPT, consider a subsequent clean-up step.
-
-
Chromatographic Separation:
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Optimize Gradient Elution: Develop a gradient that separates this compound from the region where phospholipids typically elute.
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Use a Guard Column: A guard column can help trap strongly retained matrix components before they reach the analytical column and the MS source.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification.
Q: My recovery of this compound from solid-phase extraction (SPE) is low and variable. How can I improve it?
A: Low and inconsistent recovery from SPE can be due to several factors in the extraction process:
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Inadequate Sorbent Conditioning: The sorbent must be properly conditioned and equilibrated for optimal analyte retention.
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Solution: Ensure the conditioning and equilibration steps are performed with the correct solvents and volumes as per the manufacturer's protocol. Do not let the sorbent dry out before sample loading.
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Incorrect Sample pH: The pH of the sample can affect the retention of this compound on the sorbent.
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Solution: Adjust the pH of your sample to ensure this compound is in the appropriate ionization state for retention on the chosen sorbent.
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Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte.
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Solution: Use a weaker wash solvent that can remove interferences without affecting this compound retention.
-
-
Inefficient Elution: The elution solvent may not be strong enough to fully recover the analyte.
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Solution: Use a stronger elution solvent. It may also be beneficial to perform the elution in two smaller volume steps.
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Electrochemical Sensors
Q: The signal from my electrochemical sensor for epirubicin/epirubicinol is decreasing with repeated use. What is the cause and how can I address it?
A: Signal degradation in electrochemical sensors is often due to electrode fouling, where the electrode surface becomes coated with oxidation products or other molecules from the sample matrix.
-
Electrode Surface Cleaning:
-
Electrochemical Cleaning: This can be achieved by applying a specific potential waveform to the electrode in a blank electrolyte solution to desorb or oxidize the fouling species.
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Mechanical Polishing: For some types of electrodes (e.g., glassy carbon), gentle polishing with alumina slurry can regenerate the surface.
-
-
Anti-Fouling Modifications:
-
Surface Modification: Modifying the electrode surface with anti-fouling materials like polyethylene glycol (PEG) or zwitterionic polymers can prevent the adsorption of proteins and other interfering molecules.
-
-
Sample Pre-treatment:
-
Filtration or Centrifugation: Removing particulate matter and large biomolecules from the sample before analysis can reduce fouling.
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Quantitative Data Summary
| Detection Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-Fluorescence | This compound | Saliva | - | 2 µg/L | 2 - 400 µg/L | 87.6 | [1] |
| HPLC-Fluorescence | This compound | Plasma | - | 2 µg/L | 2 - 400 µg/L | 77.3 | |
| HPLC-Fluorescence | Epirubicin | Saliva | - | 5 µg/L | 5 - 1000 µg/L | 88.9 | |
| HPLC-Fluorescence | Epirubicin | Plasma | - | 5 µg/L | 5 - 1000 µg/L | 69.0 |
Note: This table will be expanded as more quantitative data from various methods becomes available.
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection for this compound in Plasma
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 1 mL of plasma sample, add an internal standard (e.g., doxorubicin).
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Add 6 mL of a chloroform:2-propanol (6:1, v/v) extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 50 µL) into the HPLC system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
Excitation Wavelength: 470 nm.
-
Emission Wavelength: 550 nm.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma for LC-MS/MS Analysis
This protocol provides a general procedure for SPE and should be optimized for the specific SPE cartridge and analytes.
1. Sample Pre-treatment
-
To 500 µL of plasma, add the internal standard (preferably a stable isotope-labeled this compound).
-
Add 500 µL of a suitable buffer (e.g., 4% phosphoric acid) to acidify the sample.
-
Vortex to mix.
2. SPE Procedure (using a mixed-mode cation exchange cartridge)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound and the internal standard with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflows
Caption: Workflow for this compound Detection by HPLC-Fluorescence.
Caption: Workflow for this compound Detection by LC-MS/MS with SPE.
Signaling Pathways
Caption: Metabolic Conversion of Epirubicin to this compound.
Caption: Simplified PI3K/AKT/mTOR Pathway in Epirubicin Resistance.
References
Technical Support Center: Reproducible Epirubicinol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of epirubicinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification?
The most common sources of variability in this compound quantification assays include:
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Sample Preparation: Inconsistent extraction efficiency, sample degradation, and the presence of interfering substances from the biological matrix.
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Matrix Effects: Ion suppression or enhancement of the this compound signal caused by co-eluting compounds from the sample matrix, particularly in LC-MS/MS analysis.
-
Chromatography: Poor peak shape, shifting retention times, and inadequate separation from other metabolites or matrix components.
-
Detector Response: Fluctuations in detector sensitivity and baseline noise.
-
Standard Curve Preparation: Inaccuracies in serial dilutions and instability of stock solutions.
Q2: How can I minimize the degradation of this compound during sample collection and processing?
This compound, like its parent drug epirubicin, is susceptible to degradation. To minimize degradation:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant and immediately place them on ice.
-
Sample Processing: Process blood to plasma or serum as quickly as possible, preferably within one hour of collection. All processing steps should be carried out at low temperatures (e.g., on ice or in a refrigerated centrifuge).
-
pH Control: Maintain an acidic pH (around 3.5) for serum or plasma samples to improve stability.[1]
-
Storage: Store processed samples at -80°C until analysis. Epirubicin solutions have been shown to be stable for extended periods when stored at low temperatures.
-
Light Protection: Protect samples from light, as anthracyclines can be light-sensitive.
Q3: What are the recommended sample preparation techniques for this compound analysis?
Several extraction techniques can be employed, with the choice depending on the biological matrix and the analytical method:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte. Oasis HLB cartridges are commonly used for epirubicin and its metabolites.[1]
-
Liquid-Liquid Extraction (LLE): A mixture of chloroform and 2-propanol has been successfully used to extract epirubicin and this compound from serum and plasma.[2]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing interfering matrix components compared to SPE or LLE.
Troubleshooting Guides
Chromatography & Peak Shape Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with free silanol groups on the column. - Column contamination. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Flush the column with a strong solvent. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation. - Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Replace the column if performance deteriorates. - Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Poor Resolution/Co-elution | - Inadequate mobile phase strength. - Unsuitable column chemistry. - Gradient slope is too steep. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio or pH). - Try a different column with alternative selectivity (e.g., a phenyl-hexyl column). - Optimize the gradient profile to improve separation. |
| Broad Peaks | - Low mobile phase flow rate. - Large injection volume or inappropriate sample solvent. - Extra-column volume. | - Ensure the flow rate is optimal for the column dimensions. - Reduce the injection volume and ensure the sample is dissolved in a solvent weaker than the mobile phase. - Use tubing with a small internal diameter and minimize the length of connections. |
Mass Spectrometry & Detection Issues
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity/Poor Signal | - Ion suppression due to matrix effects. - Inefficient ionization. - Suboptimal mass spectrometer settings. - Analyte degradation in the ion source. | - Improve sample cleanup using SPE or LLE. - Optimize chromatographic separation to separate this compound from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the mobile phase is compatible with the ionization mode (e.g., ESI, APCI). |
| High Baseline Noise | - Contaminated mobile phase or LC-MS system. - Electronic noise. - In-source decay of labile molecules. | - Use high-purity solvents and additives. - Flush the LC-MS system thoroughly. - Ensure proper grounding of the mass spectrometer. - Optimize ion source conditions to minimize in-source fragmentation. |
| Inconsistent Results (High %CV) | - Variable matrix effects between samples. - Inconsistent sample preparation. - Instability of the analyte in processed samples. | - Employ a robust sample preparation method with consistent recovery. - Use a suitable internal standard (ideally, a stable isotope-labeled version of this compound). - Analyze samples in a randomized order to minimize the impact of analytical drift. - Ensure consistent timing for sample processing and analysis. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma or serum with 200 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and other analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Typical Value/Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Example) | This compound: m/z 546.2 → 399.1 |
| Internal Standard | Daunorubicin or a stable isotope-labeled this compound |
Visualizations
References
Technical Support Center: Method Development for Epirubicinol Analysis in Diverse Tissue Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for epirubicinol quantification in various tissue matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in different tissue types?
A1: The main challenges include:
-
Matrix Effects: Different tissues have unique compositions of lipids, proteins, and other endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS methods.[1][2][3][4]
-
Analyte Stability: this compound, like other anthracyclines, can be susceptible to degradation during sample collection, storage, and processing.[5] It is crucial to maintain samples at low temperatures and minimize freeze-thaw cycles.
-
Extraction Efficiency: Achieving consistent and high recovery of this compound from complex tissue homogenates can be difficult. The chosen extraction method must be optimized for each tissue type.
-
Low Concentrations: As a metabolite, this compound concentrations in tissues can be very low, requiring highly sensitive analytical instrumentation.
Q2: Which analytical technique is most suitable for this compound quantification in tissues?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices. It offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous interferences within the complex tissue matrix. HPLC with fluorescence detection is a viable alternative, though it may be less sensitive and specific than LC-MS/MS.
Q3: What are the common sample preparation techniques for extracting this compound from tissues?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol to remove proteins. However, it may not effectively remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases. A common solvent mixture for anthracyclines is chloroform and isopropanol.
-
Solid-Phase Extraction (SPE): This is a highly effective method for sample clean-up and concentration. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges have shown high recovery for related compounds like doxorubicin in tissue samples.
Q4: How does epirubicin metabolize into this compound?
A4: Epirubicin is metabolized to this compound through the reduction of the C-13 keto-group, forming the 13(S)-dihydro derivative. This biotransformation occurs extensively in the liver but also in other organs and cells.
Epirubicin Metabolism to this compound
Caption: Metabolic conversion of Epirubicin to this compound.
Experimental Protocols
Protocol 1: Sample Homogenization
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add a homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of tissue homogenate supernatant, add an internal standard.
-
Add 600 µL of an extraction solvent mixture (e.g., chloroform:isopropanol, 6:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the tissue homogenate supernatant (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Data Presentation
| Parameter | Plasma | Liver | Heart | Tumor | Reference |
| Extraction Method | LLE | SPE | LLE | SPE | , |
| Recovery (%) | 77.3 | 91.6 (Doxorubicin) | Similar to Plasma | Similar to Liver | , |
| LLOQ (ng/mL or ng/g) | 2 µg/L (0.002 ng/mL) | 0.01 µg/g (10 ng/g) | Expected to be low ng/g | Expected to be low ng/g | , |
| Linearity Range | 2-400 µg/L | 0.01-30 µg/g | To be determined | To be determined | , |
Note: Data for heart and tumor tissue for this compound is limited; values for doxorubicin or plasma are provided as an estimate. LLOQ and linearity will be highly dependent on the sensitivity of the mass spectrometer used.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Steps:
-
Verify Homogenization: Visually inspect the homogenate for any remaining tissue fragments. For tougher tissues like the heart, consider using a more robust homogenization method.
-
Optimize Extraction: If using LLE, test different organic solvents or mixtures. The pH of the aqueous sample can also significantly impact extraction efficiency for ionizable compounds like this compound. For SPE, ensure the correct sorbent chemistry is being used and that the wash and elution steps are optimized.
-
Minimize Adsorption: Anthracyclines can adsorb to glass and plastic surfaces. Using silanized glassware or low-retention polypropylene tubes can help.
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Epirubicinol in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of epirubicinol, the primary active metabolite of the chemotherapeutic agent epirubicin, in human serum. The selection of a robust and reliable bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies in clinical trials and patient management. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Bioanalytical Methods
The choice of a bioanalytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of different validated methods.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 2 µg/L[1] | 1.0 ng/mL (for epirubicin)[2] |
| Linearity Range | 2 - 400 µg/L[1] | 2.5 - 2000 ng/mL (for epirubicin)[2] |
| Recovery | ~77.3% (from plasma)[1] | 92 - 98% (for epirubicin) |
| Precision (CV%) | < 10% (within-day and between-day) | < 3.7% (RSD) |
| Selectivity | Good, based on chromatographic separation and specific fluorescence properties. | High, based on mass-to-charge ratio, minimizing interference from matrix components. |
| Internal Standard | Doxorubicin | Daunorubicin |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical method. The following sections describe the experimental protocols for the compared methods.
High-Performance Liquid Chromatography with Fluorescence Detection
This method offers a balance of sensitivity and accessibility for the quantification of this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL plasma or saliva sample, add the internal standard (doxorubicin).
-
Perform liquid-liquid extraction using a 6:1 (v/v) mixture of chloroform and 2-propanol.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a vacuum at approximately 45°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions
-
Column: Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract)
-
Flow Rate: Not specified
-
Detection: Spectrofluorimetry
-
Excitation Wavelength: 474 nm
-
Emission Wavelength: 551 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity bioanalysis, particularly for low-concentration analytes in complex matrices.
Sample Preparation (Solid-Phase Extraction)
-
Acidify serum samples to a pH of approximately 3.5.
-
Condition HLB OASIS solid-phase extraction (SPE) cartridges.
-
Load the acidified serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute epirubicin and its metabolites using a mixture of methylene chloride, 2-propanol, and methanol.
-
Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Column: C18 column
-
Mobile Phase: A gradient of water-acetonitrile-formic acid (pH 3.2)
-
Flow Rate: 200 µL/min
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
Visualizing the Bioanalytical Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow for this compound analysis and the metabolic pathway of epirubicin.
Mechanism of Action of Epirubicin
Epirubicin exerts its cytotoxic effects through a multi-faceted mechanism. It intercalates into DNA, thereby inhibiting DNA and RNA synthesis. Furthermore, it inhibits the enzyme topoisomerase II, which leads to DNA strand breaks. The generation of free radicals by epirubicin also contributes to its anticancer activity by causing oxidative damage to cellular components.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are suitable methods for the quantification of this compound in serum, each with its own advantages. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring the detection of very low concentrations of the analyte. HPLC with fluorescence detection provides a reliable and more accessible alternative for routine analysis where the expected concentrations are within its linear range. The choice of method should be based on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the required sample throughput. Proper validation according to regulatory guidelines is essential to ensure the reliability of the bioanalytical data.
References
Epirubicin Antibody Cross-Reactivity with Epirubicinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of epirubicin antibodies with its primary metabolite, epirubicinol. Understanding this cross-reactivity is crucial for the development of accurate immunoassays for therapeutic drug monitoring and pharmacokinetic studies of epirubicin. While direct quantitative data on the cross-reactivity of a specific epirubicin antibody with this compound is not extensively available in the public domain, this guide offers a comparison based on structural differences and the characteristics of a known monoclonal antibody. Additionally, a detailed experimental protocol is provided to enable researchers to perform such a comparative analysis.
Structural and Immunogenic Comparison
Epirubicin is an anthracycline antibiotic widely used in chemotherapy. Its major metabolite, this compound, is formed by the reduction of the C-13 keto-group of epirubicin. This structural modification can significantly impact antibody recognition. A known murine monoclonal antibody (MAb) raised against epirubicin has been shown to recognize an epitope related to the C4'-hydroxyl group in the amino sugar moiety, which distinguishes it from the closely related doxorubicin[1]. However, the binding affinity of this or other epirubicin antibodies to this compound has not been quantitatively reported.
The structural change from a ketone at C-13 in epirubicin to a hydroxyl group in this compound introduces a significant alteration in the molecule's three-dimensional structure and electronic properties. This change is located on the aglycone part of the molecule, away from the daunosamine sugar moiety where the C4'-hydroxyl group is located. Therefore, the degree of cross-reactivity will largely depend on whether the antibody's epitope includes or is influenced by the C-13 position.
| Feature | Epirubicin | This compound | Reference |
| Chemical Structure | Contains a keto group at the C-13 position of the aglycone ring. | The C-13 keto group is reduced to a hydroxyl group. | [2] |
| Metabolic Relationship | Parent Drug | Major Metabolite | |
| Known MAb Epitope | A known monoclonal antibody recognizes an epitope related to the C4'-hydroxyl group on the amino sugar moiety. | The impact of the C-13 hydroxyl group on the binding of this specific antibody is not documented. | [1] |
| Potential for Cross-Reactivity | High affinity for anti-epirubicin antibodies. | Expected to be lower, but dependent on the specific epitope recognized by the antibody. A significant structural change at C-13 could hinder binding. |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of an anti-epirubicin antibody with this compound.
1. Materials and Reagents:
-
Anti-epirubicin antibody
-
Epirubicin standard
-
This compound standard
-
Epirubicin-protein conjugate (e.g., epirubicin-BSA) for coating
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Experimental Procedure:
-
Coating: Coat the wells of a 96-well plate with the epirubicin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of epirubicin and this compound standards.
-
In separate tubes, mix a fixed concentration of the anti-epirubicin antibody with each dilution of the standards. Incubate for 1 hour at room temperature.
-
Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor (epirubicin or this compound) concentration.
-
Determine the IC50 value for both epirubicin and this compound. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the percentage cross-reactivity of the antibody for this compound using the following formula:
% Cross-Reactivity = (IC50 of Epirubicin / IC50 of this compound) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for determining cross-reactivity.
Structural Relationship and Potential for Antibody Binding
The following diagram illustrates the structural relationship between epirubicin and this compound, highlighting the key difference at the C-13 position.
References
A Comparative Analysis of the Cytotoxic Potency of Epirubicin and its Metabolite, Epirubicinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic potency of the widely used anthracycline chemotherapeutic agent, epirubicin, and its primary metabolite, epirubicinol. The information presented herein is compiled from in vitro studies to assist researchers in understanding the relative anti-cancer activity of these two compounds.
Executive Summary
Epirubicin is a cornerstone of various chemotherapy regimens, exerting its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. It is metabolized in the body to several compounds, with this compound being the most significant. In vitro studies have consistently demonstrated that this compound possesses significantly lower cytotoxic potency than its parent drug, epirubicin. The cytotoxic activity of this compound is estimated to be approximately one-tenth of that of epirubicin[1][2][3]. This reduced potency is a critical factor in understanding the overall anti-tumor efficacy and toxicological profile of epirubicin treatment.
Quantitative Comparison of Cytotoxicity
The following table summarizes the IC50 values for epirubicin in various human cancer cell lines as reported in the literature. This data serves as a benchmark for the cytotoxic potency of the parent drug.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data varies; often in the nanomolar to low micromolar range |
| MDA-MB-231 | Breast Adenocarcinoma | Data varies; often in the nanomolar to low micromolar range |
| A549 | Lung Carcinoma | Data varies |
| HeLa | Cervical Adenocarcinoma | Data varies |
| K562 | Chronic Myelogenous Leukemia | Data varies |
| HL-60 | Acute Promyelocytic Leukemia | Data varies |
Note: IC50 values for epirubicin can vary significantly between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific cytotoxicity assay used.
Mechanism of Action
The cytotoxic mechanism of epirubicin is multi-faceted and primarily involves the disruption of DNA replication and the induction of oxidative stress, ultimately leading to apoptosis. This compound is understood to share the same mechanism of action, with its lower potency attributed to differences in cellular uptake, DNA affinity, and interaction with topoisomerase II.
The key steps in the cytotoxic signaling pathway of epirubicin are:
-
DNA Intercalation: Epirubicin's planar ring structure inserts between DNA base pairs, distorting the DNA helix and interfering with DNA and RNA synthesis.
-
Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Epirubicin undergoes redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
Experimental Protocols
The determination of cytotoxic potency is typically performed using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Epirubicin and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of epirubicin and this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Epirubicinol Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. Epirubicinol, the primary and active metabolite of the widely used chemotherapeutic agent epirubicin, is no exception. Ensuring the reliability and comparability of this compound concentration data across different laboratories is paramount for robust clinical and preclinical research. This guide provides a comparative overview of common bioanalytical methods for this compound quantification, supported by a framework for inter-laboratory validation.
The landscape of bioanalytical methods is diverse, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection being the most prevalent techniques for the determination of epirubicin and its metabolites.[1][2][3][4][5] While direct inter-laboratory validation studies specifically for this compound are not extensively published, the principles of method validation and cross-laboratory comparison are well-established, ensuring that data generated from different sites can be reliably integrated.
Performance Snapshot: A Tale of Two Techniques
The choice of analytical technique often hinges on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and HPLC-based assays for this compound quantification, synthesized from published validation studies.
| Performance Parameter | LC-MS/MS | HPLC with Fluorescence Detection | Citation |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 µg/L | 2 - 5 µg/L | |
| Upper Limit of Quantification (ULOQ) | 400 - 1000 µg/L | 400 - 1000 µg/L | |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Precision (% CV) | < 15% | < 15% | |
| Recovery | 68% - 98% | 77% - 88% |
Under the Hood: Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible bioanalytical data. Here are representative methodologies for LC-MS/MS and HPLC quantification of this compound.
LC-MS/MS Method
A highly sensitive and specific method for the simultaneous determination of epirubicin and this compound in biological matrices.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify serum samples (e.g., with 0.1 N HCl).
-
Condition a solid phase extraction cartridge (e.g., HLB OASIS).
-
Load the acidified serum sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute epirubicin and this compound using an appropriate solvent mixture (e.g., methylene chloride/2-propanol/methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 1 mL/min.
-
Injection Volume: 10 - 20 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., daunorubicin). The MRM value for doxorubicinol (a closely related compound) has been reported as m/z 546.22 > 398.9.
HPLC Method with Fluorescence Detection
A robust and widely accessible method for this compound quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma or saliva sample, add an internal standard (e.g., doxorubicin).
-
Extract the analytes using a mixture of chloroform and 2-propanol (e.g., 6:1, v/v).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a vacuum.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 50 - 100 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: 474 nm.
-
Emission Wavelength: 551 nm.
A Framework for Trust: Inter-Laboratory Validation Workflow
To ensure consistency and comparability of results from different laboratories, a structured inter-laboratory validation (also known as cross-validation) is essential. This process verifies that a validated method performs reliably across different sites, analysts, and equipment.
This structured approach, from harmonizing protocols to blinded sample analysis and statistical comparison, ensures that any systematic bias or variability between laboratories is identified and addressed. The ultimate goal is to establish a robust and reliable analytical method that can be confidently deployed across multiple research sites, thereby strengthening the integrity and value of the collective scientific data.
References
- 1. Validation of an LC-MS/MS method for the determination of epirubicin in human serum of patients undergoing drug eluting microsphere-transarterial chemoembolization (DEM-TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of epirubicin and its metabolite this compound in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Epirubicinol Concentration in Patients with Varying Epirubicin Dosages: A Comparative Guide
This guide provides a comprehensive comparison of epirubicinol concentrations in cancer patients receiving different dosages of the chemotherapeutic agent epirubicin. The data and protocols summarized herein are intended for researchers, scientists, and drug development professionals engaged in the study of anthracycline pharmacokinetics and metabolism.
Data Summary
The plasma concentration of this compound, the primary metabolite of epirubicin, exhibits a dose-dependent relationship with the administered dosage of the parent drug. Clinical studies have demonstrated that the Area Under the Curve (AUC) for both epirubicin and its metabolites, including this compound, increases proportionally with the epirubicin dose.[1][2] While individual patient variability exists, a clear trend of increasing this compound exposure with higher epirubicin doses is consistently observed.
The following table summarizes the pharmacokinetic parameters of epirubicin and provides an estimated representation of the corresponding this compound exposure at various dosages. The AUC of epirubicin has been found to constitute approximately two-thirds of the total AUC of the drug and its metabolites.[2]
| Epirubicin Dosage (mg/m²) | Epirubicin Cmax (mcg/mL) | Epirubicin AUC (mcg·h/mL) | Estimated Total Metabolite AUC (mcg·h/mL) |
| 40 | - | - | - |
| 60 | 5.7 ± 1.6 | 1.6 ± 0.2 | ~0.8 |
| 80 | - | - | - |
| 90 | - | - | - |
| 100 | - | - | - |
| 120 | 9.0 ± 3.5 | 3.4 ± 0.7 | ~1.7 |
| 135 | - | - | - |
Data for Cmax and AUC for epirubicin at 60 and 120 mg/m² are derived from clinical trial data. The Estimated Total Metabolite AUC is calculated based on the finding that epirubicin AUC is about two-thirds of the total AUC (drug and metabolites)[2]. Data for other dosages were part of studies confirming the linear relationship but did not provide specific mean values in the reviewed literature.
Experimental Protocols
The quantification of epirubicin and its metabolite, this compound, in patient plasma is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.
Sample Preparation
-
Blood Collection: Whole blood samples are collected from patients at predetermined time points following intravenous administration of epirubicin.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Solid-Phase Extraction: The plasma samples are then subjected to solid-phase extraction to isolate epirubicin and its metabolites from other plasma components.
Chromatographic Analysis
-
Instrumentation: A high-performance liquid chromatography system equipped with a fluorescence detector is used for analysis.
-
Chromatographic Column: A C18 reversed-phase column is typically employed for the separation of the analytes.
-
Mobile Phase: The mobile phase composition may vary but generally consists of a mixture of an aqueous buffer and an organic solvent.
-
Detection: Fluorescence detection is utilized, with excitation and emission wavelengths optimized for the detection of anthracyclines.
Metabolic Pathway
The primary metabolic pathway for the conversion of epirubicin to this compound involves the reduction of the C-13 keto-group. This reaction is catalyzed by aldo-keto reductase enzymes.[3]
References
A Comparative Guide to the Metabolic Profiling of Epirubicin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of the anthracycline chemotherapeutic agent, epirubicin, in various preclinical species and humans. Understanding the species-specific metabolism of epirubicin is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to support drug development professionals.
Executive Summary
Epirubicin undergoes extensive metabolism that varies significantly across species. The primary metabolic pathways include the reduction to epirubicinol, glucuronide conjugation of both the parent drug and this compound, and the formation of aglycones through the cleavage of the amino sugar moiety. A key differentiator in epirubicin metabolism is the prominent role of glucuronidation in humans, a pathway that is significantly less pronounced or absent in some preclinical species like rats. These metabolic differences can have a substantial impact on the drug's pharmacokinetic profile and toxicity.
Comparative Metabolic Data
The following table summarizes the known distribution of epirubicin and its major metabolites in humans and rats. It is important to note that direct comparative studies across a broad range of species are limited, and data is often generated under different experimental conditions.
| Metabolite | Human (Urine, % of total excreted) | Rat (Hepatocytes) | Key Observations |
| Epirubicin | 57%[1] | Major Component | Unchanged drug is a significant portion of the excreted compounds in humans. |
| This compound | 7%[1] | Major Metabolite | The 13-dihydro derivative is a common metabolite in both species. |
| Epirubicin-glucuronide | 32%[1] | Not Detected[1] | Glucuronidation is a major metabolic pathway in humans but not in rats.[1] |
| This compound-glucuronide | 3% | Not Detected | Conjugation of the primary alcohol metabolite is also specific to humans. |
| Aglycones | Minor amounts detected in plasma | Detected | Formation of aglycones occurs in both species. |
Metabolic Pathway of Epirubicin
The metabolic conversion of epirubicin involves several key enzymatic reactions, primarily occurring in the liver. The major pathways are illustrated below.
Experimental Protocols
The following section outlines a generalized protocol for the comparative metabolic profiling of epirubicin in different species using in vitro and in vivo methods.
In Vitro Metabolism using Liver Microsomes or Hepatocytes
This protocol is designed to assess the metabolic stability and identify the metabolites of epirubicin in liver preparations from different species.
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of epirubicin in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, combine liver microsomes or hepatocytes (e.g., from human, rat, dog, monkey) with a phosphate buffer (pH 7.4).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the epirubicin stock solution to the pre-warmed microsome/hepatocyte mixtures to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
For reactions with microsomes, add a cofactor solution containing NADPH.
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
-
-
Termination of Reaction and Sample Preparation:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method (HPLC-MS/MS):
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and identify epirubicin and its metabolites.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis of known metabolites and full scan for the identification of unknown metabolites.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro comparative metabolic profiling.
Discussion of Species Differences
The data presented highlight a critical species-dependent difference in the metabolism of epirubicin, namely the glucuronidation pathway. In humans, a significant portion of epirubicin is eliminated as glucuronide conjugates, which are generally less toxic. The absence or low level of this pathway in rats means that a larger fraction of the drug may be available for other metabolic routes or remain as the parent compound, potentially leading to different efficacy and toxicity profiles.
These findings underscore the importance of selecting appropriate animal models for preclinical studies of epirubicin and other drugs that undergo significant species-specific metabolism. While rodent models are commonly used in early-stage drug development, their metabolic profiles may not always accurately predict human outcomes. Therefore, in vitro studies using human liver preparations and studies in non-rodent species that more closely mimic human metabolism are highly recommended.
Conclusion
The metabolic profile of epirubicin exhibits significant variation across different species, with glucuronidation being a major pathway in humans but not in rats. This guide provides a comparative overview of these differences, supported by quantitative data and detailed experimental protocols. Researchers and drug development professionals should consider these species-specific metabolic pathways when designing preclinical studies and interpreting data to ensure a more accurate prediction of the drug's behavior in humans. The provided visualizations of the metabolic pathway and experimental workflow serve as valuable tools for understanding and implementing comparative metabolic studies.
References
Epirubicinol's Contribution to Therapeutic Outcomes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epirubicin and its primary metabolite, epirubicinol, to elucidate the contribution of this compound to overall therapeutic outcomes. The following sections present available data, detail relevant experimental methodologies, and visualize key pathways to offer a clear perspective on their respective roles in cancer therapy.
Epirubicin, an anthracycline antibiotic, is a cornerstone of various chemotherapy regimens, valued for its potent anti-neoplastic activity.[1] Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and ultimately, cell death.[2] Upon administration, epirubicin is extensively metabolized in the liver and other tissues, with its main metabolite being this compound.[3][4] Understanding the therapeutic contribution of this compound is crucial for a complete picture of epirubicin's efficacy and toxicity profile.
Comparative Efficacy: Epirubicin vs. This compound
Data Summary: In Vitro Cytotoxicity
While specific IC50 values for this compound are not widely reported in peer-reviewed literature, it is consistently stated that this compound exhibits approximately 10% of the in vitro cytotoxic activity of epirubicin.[5] This substantial difference in potency suggests that at the concentrations achieved in vivo, this compound is unlikely to exert a significant cytotoxic effect on cancer cells.
| Compound | Relative In Vitro Cytotoxicity | Key Mechanistic Targets |
| Epirubicin | High | DNA Intercalation, Topoisomerase II Inhibition |
| This compound | Low (approx. 10% of Epirubicin) | DNA Intercalation, Topoisomerase II Inhibition (presumed, but significantly weaker) |
Signaling Pathways of Epirubicin-Induced Cell Death
Epirubicin triggers apoptosis in cancer cells through a complex interplay of signaling pathways initiated by DNA damage. The diagram below illustrates the primary mechanism of action.
Caption: Mechanism of Epirubicin-induced DNA damage and apoptosis.
Experimental Protocols
To experimentally validate the cytotoxic and apoptotic effects of epirubicin and its metabolites, the following standard protocols are employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of epirubicin and this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with epirubicin or this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Caption: Experimental workflow for assessing apoptosis via flow cytometry.
Cardiotoxicity: A Key Consideration
A significant dose-limiting side effect of anthracycline therapy is cardiotoxicity. While epirubicin is generally considered to be less cardiotoxic than doxorubicin, it remains a critical concern. The contribution of this compound to this toxicity is not as well-defined, but its lower overall activity suggests a reduced impact.
Experimental Approach to Cardiotoxicity Assessment:
In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly being used to model anthracycline-induced cardiotoxicity.
Methodology:
-
Culture of hiPSC-CMs: Maintain hiPSC-CMs in appropriate culture conditions.
-
Drug Exposure: Treat the cardiomyocytes with clinically relevant concentrations of epirubicin and this compound.
-
Functional Assays: Monitor changes in cardiomyocyte beating frequency, contractility, and electrophysiological properties using techniques such as microelectrode arrays or calcium imaging.
-
Biochemical Assays: Measure markers of cellular stress and damage, such as the production of reactive oxygen species (ROS) and the release of cardiac troponins.
-
Viability and Apoptosis Assays: Assess cell death using assays similar to those described for cancer cells.
Conclusion
Based on the available evidence, this compound's direct contribution to the therapeutic efficacy of epirubicin is limited due to its substantially lower cytotoxic potency and reduced in vivo concentrations. The primary anti-cancer effects are overwhelmingly attributed to the parent drug, epirubicin. Future research focusing on obtaining precise quantitative data for this compound's activity against various cancer cell lines and its specific interaction with cellular targets would provide a more complete understanding of its pharmacological profile. However, for the purpose of drug development and clinical application, the focus remains appropriately on the pharmacokinetics and pharmacodynamics of epirubicin itself.
References
- 1. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 2. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, epirubicin Treatment Details [healthtree.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epirubicin - Wikipedia [en.wikipedia.org]
Unraveling the Link: Plasma Epirubicinol Levels and Clinical Toxicity
A Comparative Guide for Researchers and Drug Development Professionals
Epirubicin, a cornerstone of various chemotherapy regimens, undergoes metabolic transformation in the body, leading to the formation of metabolites such as epirubicinol. Understanding the correlation between the plasma levels of these metabolites and the clinical toxicities observed in patients is paramount for optimizing treatment strategies and mitigating adverse effects. This guide provides a comprehensive comparison of the available data on the relationship between plasma this compound levels and clinical toxicity, with a focus on cardiotoxicity and myelosuppression.
Correlation with Clinical Toxicities: A Review of the Evidence
While the cardiotoxicity and myelosuppression associated with epirubicin are well-documented, the direct contribution of its metabolite, this compound, to these toxicities is less clearly defined by specific plasma concentration thresholds. The available research primarily correlates the cumulative dose of the parent drug, epirubicin, with the risk of cardiotoxicity. However, studies have established a quantitative link between the systemic exposure to both epirubicin and this compound and the extent of myelosuppression.
Myelosuppression
A significant correlation has been demonstrated between the area under the plasma concentration-time curve (AUC) of both epirubicin and this compound and the degree of myelotoxicity, specifically the decrease in leukocyte counts.[1] This suggests that monitoring the combined exposure to the parent drug and its metabolite could be a valuable predictor of hematological toxicity.
| Pharmacokinetic Parameter | Correlation with Myelotoxicity (Leukocyte Count Decrease) | Significance |
| AUC of Epirubicin alone | Linear correlation (r = -0.55) | P < 0.001[1] |
| AUC of Epirubicin and this compound combined | Linear correlation (r = -0.63) | P < 0.001[1] |
Table 1: Correlation of Epirubicin and this compound Exposure with Myelosuppression.
Cardiotoxicity
The development of cardiotoxicity, most notably a reduction in Left Ventricular Ejection Fraction (LVEF), is predominantly linked to the cumulative dose of epirubicin administered over the course of treatment.[2][3] While this compound is a known metabolite, a direct quantitative relationship between its specific plasma concentrations and the grade of cardiotoxicity has not been definitively established in the current body of scientific literature. General consensus suggests that this compound is a less cardiotoxic agent than its parent compound.
Experimental Protocols
Measurement of Plasma Epirubicin and this compound
A common and reliable method for the simultaneous determination of epirubicin and this compound in plasma is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Sample Preparation:
-
Plasma samples are obtained from patients at specified time points following epirubicin administration.
-
An internal standard (e.g., daunorubicin) is added to the plasma sample.
-
The drugs are extracted from the plasma using a solid-phase extraction method (e.g., C18 cartridges) or liquid-liquid extraction with an organic solvent mixture (e.g., chloroform:isopropanol).
-
The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: A reversed-phase column, such as a Hypersil ODS or Nucleosil C18, is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is employed.
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths typically set around 470 nm and 550 nm, respectively, to detect the native fluorescence of the anthracyclines.
-
Quantification: The concentrations of epirubicin and this compound are determined by comparing their peak areas to that of the internal standard and referencing a standard calibration curve.
Assessment of Clinical Toxicity
Cardiotoxicity:
-
Primary Endpoint: Left Ventricular Ejection Fraction (LVEF) is the most common parameter used to assess cardiac function.
-
Methodology: LVEF is typically measured using echocardiography or multigated radionuclide angiography (MUGA) scans at baseline and at regular intervals during and after treatment.
-
Grading: Cardiotoxicity is often defined as a significant decrease in LVEF from baseline (e.g., a drop of ≥10% to a value below the lower limit of normal).
Myelosuppression:
-
Primary Endpoint: The nadir of the absolute neutrophil count (ANC) is the key indicator of myelosuppression.
-
Methodology: Complete blood counts (CBCs) with differential are performed at baseline and regularly throughout the treatment cycles.
-
Grading: The severity of neutropenia is graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic conversion of epirubicin and a typical experimental workflow.
Caption: Metabolic conversion of epirubicin and its link to toxicity.
References
- 1. Grading Evaluation of Cardiotoxicity in Patients with Breast Cancer Treated with Adjuvant Paclitaxel Anthracycline/Cyclophosphamide Chemotherapy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting epirubicin pharmacokinetics and toxicity: evidence against using body-surface area for dose calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Epirubicinol
Essential protocols for the safe handling, management, and disposal of Epirubicinol to ensure the safety of laboratory personnel in research and development settings.
This compound, the primary active metabolite of the anthracycline antineoplastic agent Epirubicin, requires stringent safety measures to prevent occupational exposure. As a cytotoxic compound, it poses significant health risks, including potential carcinogenicity, mutagenicity, and reproductive toxicity. Adherence to the following guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Personnel must receive training on the proper donning and doffing of all required PPE.
Table 1: Personal Protective Equipment (PPE) Specifications for Handling this compound
| PPE Component | Specification | Standard / Reference |
| Gloves | Double-gloving with chemotherapy-tested nitrile or natural rubber gloves is required. High-thickness nitrile is recommended.[1] | ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs) |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | ANSI/AAMI PB70 Level 3 or 4 |
| Eye Protection | Chemical safety goggles with a full seal. | ANSI Z87.1 |
| Face Protection | A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing or aerosol generation. | N/A |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is necessary when handling the powdered form of the compound, during spill cleanup, or when aerosolization is possible. | NIOSH 42 CFR Part 84 |
| Additional Protection | Disposable shoe covers and a head covering are recommended to ensure comprehensive protection. | N/A |
A study on the permeability of Epirubicin found that while neutral solutions did not permeate gloves, acidic solutions could penetrate low-thickness nitrile gloves.[1] Therefore, using high-thickness nitrile or natural rubber gloves is a critical precaution.[1] Another study showed minimal permeation of Epirubicin through nitrile, chlorinated polyethylene, and PVC gloves over a three-hour period.[2]
Operational Plans: Handling and Disposal
All procedures involving this compound should be performed in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a restricted-access area, to contain any potential contamination.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before handling this compound, ensure the designated workspace is clean and uncluttered. Prepare all necessary materials, including PPE, spill kits, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, gown, head covering, mask/respirator, eye protection, and then two pairs of gloves.
-
Handling: Conduct all manipulations of this compound, including weighing, reconstituting, and aliquoting, within a certified Class II BSC to minimize aerosol generation.
-
Transport: When moving this compound outside of the BSC, use a sealed, leak-proof, and clearly labeled secondary container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.
Table 2: this compound Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Sharps | Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste." | High-temperature incineration by a licensed hazardous waste disposal service. |
| Contaminated PPE | Yellow, leak-proof cytotoxic waste bags. | High-temperature incineration. |
| Liquid Waste | Sealed, leak-proof containers clearly labeled with the contents. | Chemical deactivation followed by incineration. |
| Solid Waste (e.g., contaminated labware) | Yellow, leak-proof cytotoxic waste bags. | High-temperature incineration. |
Emergency Procedures: Spill Management
A cytotoxic drug spill kit must be readily available in all areas where this compound is handled. All personnel should be trained in its use.
Experimental Protocol: Spill Decontamination
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the full set of PPE from the spill kit, including a respirator.
-
Containment:
-
Liquid Spill: Cover the spill with absorbent pads from the spill kit. Do not create splashes.
-
Powder Spill: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Decontamination:
-
Carefully clean the spill area, working from the outside in.
-
A study has shown that a 5.25% sodium hypochlorite solution can completely degrade Epirubicin into non-mutagenic residues within one hour.[3] Treat the spill area with this solution, allowing for a contact time of at least one hour.
-
After the initial decontamination, clean the area again with a detergent solution, followed by water.
-
-
Disposal: Collect all contaminated materials (absorbent pads, cleaning materials, and PPE) in the designated cytotoxic waste bags for incineration.
-
Reporting: Document the spill and the cleanup procedure according to your institution's safety protocols.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for Safe this compound Handling.
References
- 1. Epirubicin permeation of personal protective equipment can induce apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of permeabilities of eight different types of cytotoxic drugs to five gloves with different materials by LC-MS/MS methods to reduce occupational exposure of medical personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
